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  • Product: Dipalmitoyllysine
  • CAS: 20257-67-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Dipalmitoyllysine

Abstract Dipalmitoyllysine (DPL) is a synthetic lipoamino acid that has garnered significant interest within the scientific community, particularly in the fields of drug delivery and gene therapy. Its amphiphilic nature,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dipalmitoyllysine (DPL) is a synthetic lipoamino acid that has garnered significant interest within the scientific community, particularly in the fields of drug delivery and gene therapy. Its amphiphilic nature, arising from the conjugation of a hydrophilic lysine headgroup with two hydrophobic palmitoyl chains, allows for self-assembly into various supramolecular structures such as micelles and vesicles in aqueous environments. This technical guide provides a comprehensive overview of the core physicochemical properties of Dipalmitoyllysine, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, aggregation behavior, and thermotropic properties. Furthermore, this guide presents detailed, field-proven protocols for the characterization of DPL-based delivery systems, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Dipalmitoyllysine in Advanced Drug Delivery

The pursuit of targeted and controlled drug release has led to the development of novel drug delivery systems, with liposomes and other lipid-based nanoparticles at the forefront.[1][2][3] Dipalmitoyllysine stands out as a valuable component in this arena due to its unique molecular architecture. The presence of two saturated palmitoyl chains contributes to the formation of stable, well-ordered bilayer structures, while the lysine headgroup offers opportunities for surface modification and electrostatic interactions.[4] Understanding the fundamental physicochemical properties of DPL is paramount for the rational design and optimization of effective and safe drug delivery vehicles.[5] This guide delves into these properties, providing both the theoretical underpinnings and the practical methodologies for their assessment.

Molecular Structure and Synthesis of Dipalmitoyllysine

The molecular structure of Dipalmitoyllysine consists of a lysine amino acid backbone where the amino groups are acylated with two palmitic acid chains. This structure imparts an amphiphilic character to the molecule, which is the driving force behind its self-assembly in aqueous media.

Caption: Molecular structure of Dipalmitoyllysine.

The synthesis of Dipalmitoyllysine is typically achieved through a chemoenzymatic process.[6] This often involves the acylation of the lysine backbone with palmitic acid or a reactive derivative thereof. The use of enzymatic catalysts, such as lipases, can offer high specificity and milder reaction conditions compared to purely chemical methods.[6] Purification is a critical step to remove unreacted starting materials and byproducts, often involving techniques like column chromatography.

Self-Assembly and Aggregation Behavior

In aqueous solutions, Dipalmitoyllysine molecules spontaneously self-assemble to minimize the exposure of their hydrophobic palmitoyl chains to water.[7][8][9] This process is concentration-dependent and is characterized by the critical micelle concentration (CMC) or critical aggregation concentration (CAC).[10][11] Below the CMC, DPL exists predominantly as monomers. As the concentration increases beyond the CMC, the molecules aggregate to form structures such as micelles or vesicles (liposomes).[10][12]

cluster_monomers Monomers (Below CMC) cluster_vesicle Vesicle Formation (Above CMC) M1 DPL M2 DPL M3 DPL V_outer V_inner Aqueous Core L1 L2 L3 L4 L5 L6 L7 L8 cluster_monomers cluster_monomers CMC CMC cluster_vesicle cluster_vesicle

Caption: Self-assembly of Dipalmitoyllysine into vesicles.

The determination of the CMC is crucial for formulation development. Techniques such as surface tensiometry, conductivity measurements, and fluorescence spectroscopy are commonly employed.[11][12]

Physicochemical Characterization of Dipalmitoyllysine Vesicles

Once formed, Dipalmitoyllysine vesicles require thorough characterization to ensure their suitability for drug delivery applications. Key parameters include particle size, polydispersity, zeta potential, and phase transition behavior.

Particle Size and Polydispersity

Dynamic Light Scattering (DLS) is the primary technique for measuring the hydrodynamic diameter and size distribution (polydispersity index, PDI) of DPL vesicles in suspension.[13][14][15][16] A narrow size distribution (low PDI) is generally desirable for ensuring uniform biodistribution and consistent drug release kinetics.[17][18]

Zeta Potential

Zeta potential is a measure of the surface charge of the vesicles and is a critical indicator of their stability in suspension.[19][20] Vesicles with a sufficiently high positive or negative zeta potential (typically > ±30 mV) will exhibit electrostatic repulsion, preventing aggregation and enhancing long-term stability.[17][18][21] Zeta potential is measured using Laser Doppler Velocimetry.[20]

Thermotropic Phase Behavior

The lipid bilayer of Dipalmitoyllysine vesicles can exist in different physical states depending on the temperature. The transition from a more ordered gel phase to a more fluid liquid-crystalline phase occurs at a characteristic phase transition temperature (Tm).[22][23] This transition is a critical parameter as it influences membrane fluidity, permeability, and drug release. Differential Scanning Calorimetry (DSC) is the gold standard for determining the Tm of lipid bilayers.

PropertyTypical Value RangeSignificance in Drug Delivery
Critical Micelle Concentration (CMC) 10⁻³ - 10⁻⁵ MDefines the concentration required for vesicle formation.
Vesicle Size (Hydrodynamic Diameter) 50 - 200 nmInfluences biodistribution, cellular uptake, and circulation time.[17][18]
Polydispersity Index (PDI) < 0.3Indicates the homogeneity of the vesicle population.
Zeta Potential > ±30 mVPredicts the colloidal stability of the formulation.[17][18][21]
Phase Transition Temperature (Tm) ~41 °C for similar dipalmitoyl lipids[23][24][25]Affects membrane fluidity, drug encapsulation, and release.

Experimental Protocols

The following protocols provide a standardized approach to the preparation and characterization of Dipalmitoyllysine vesicles.

Preparation of Dipalmitoyllysine Vesicles by Thin-Film Hydration

This method is a widely used and robust technique for preparing multilamellar vesicles (MLVs), which can then be downsized.[26][27]

Protocol Steps:

  • Lipid Dissolution: Dissolve Dipalmitoyllysine and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[27]

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[27]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[28]

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid mixture.[27][28]

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of MLVs.[26]

  • Sizing (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[26][27]

Characterization Workflow

Start DPL Vesicle Suspension DLS Dynamic Light Scattering (DLS) - Size - PDI Start->DLS Zeta Laser Doppler Velocimetry - Zeta Potential Start->Zeta DSC Differential Scanning Calorimetry (DSC) - Phase Transition (Tm) Start->DSC TEM Transmission Electron Microscopy (TEM) - Morphology Start->TEM Size_Data Size Distribution Data DLS->Size_Data Zeta_Data Zeta Potential Value Zeta->Zeta_Data DSC_Data Thermogram (Tm) DSC->DSC_Data TEM_Image Micrograph TEM->TEM_Image

Caption: Workflow for DPL vesicle characterization.

Applications in Drug Delivery

The unique physicochemical properties of Dipalmitoyllysine make it an attractive candidate for various drug delivery applications. Its ability to form stable vesicles allows for the encapsulation of both hydrophilic drugs within the aqueous core and hydrophobic drugs within the lipid bilayer.[2][3] The cationic nature of the lysine headgroup at physiological pH can be leveraged for the delivery of anionic macromolecules such as DNA and RNA in gene therapy applications. Furthermore, the surface of DPL vesicles can be modified with targeting ligands to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing off-target side effects.[29]

Conclusion

Dipalmitoyllysine is a versatile lipoamino acid with a well-defined set of physicochemical properties that are highly amenable to the development of advanced drug delivery systems. A thorough understanding and characterization of its aggregation behavior, vesicle size, surface charge, and thermotropic properties are essential for the design of stable, effective, and reproducible formulations. The protocols and information presented in this guide provide a solid foundation for researchers and scientists working to harness the potential of Dipalmitoyllysine in the next generation of therapeutics.

References

  • Preparation and Characterization of Two Different Liposomal Formulations with Bioactive Natural Extract for Multiple Application. (2021). Processes, 9(2), 432. Available at: [Link]

  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (2022). Pharmaceutics, 14(9), 1798. Available at: [Link]

  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (2022). PubMed. Available at: [Link]

  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (2025). ResearchGate. Available at: [Link]

  • Vesicle sizing: Number distributions by dynamic light scattering. (n.d.). PMC. Available at: [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (n.d.). PMC. Available at: [Link]

  • Zeta Potential Characterisation of Anionic and Cationic Liposomes. (2005). AZoNano. Available at: [Link]

  • Protein palmitoylation regulates extracellular vesicle production and function in sepsis. (n.d.). Wiley Online Library. Available at: [Link]

  • Critical micelle concentration. (n.d.). Wikipedia. Available at: [Link]

  • Step-by-Step Guide: How to Prepare Liposomes. (n.d.). Genizer. Available at: [Link]

  • Application of Dynamic and Static Light Scattering for Size and Shape Characterization of Small Extracellular Nanoparticles in Plasma and Ascites of Ovarian Cancer Patients. (n.d.). PMC. Available at: [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (2023). MDPI. Available at: [Link]

  • Dynamic light scattering for the characterization and counting of extracellular vesicles: a powerful noninvasive tool. (2014). Semantic Scholar. Available at: [Link]

  • Do low-power lasers change phase transition temperature of dipalmitoyl phosphatidylcholine (DPPC) membrane? (n.d.). PubMed. Available at: [Link]

  • Dynamic Light Scattering Analysis to Dissect Intermediates of SNARE-Mediated Membrane Fusion. (n.d.). PubMed. Available at: [Link]

  • The critical micelle concentration of L- -dipalmitoylphosphatidylcholine in water and water-methanol solutions. (1972). PubMed. Available at: [Link]

  • Physicochemical sequence characteristics that influence S-palmitoylation propensity. (2017). PubMed. Available at: [Link]

  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. (n.d.). PMC. Available at: [Link]

  • Dynamic light scattering for the characterization and counting of extracellular vesicles: a powerful noninvasive tool. (2014). ResearchGate. Available at: [Link]

  • The critical micelle concentration of L- -dipalmitoylphosphatidylcholine in water and water-methanol solutions. (1972). Semantic Scholar. Available at: [Link]

  • Application of Various Types of Liposomes in Drug Delivery Systems. (n.d.). PMC. Available at: [Link]

  • The effect of pH on the phase transition temperature of dipalmitoylphosphatidylcholine-palmitic acid liposomes. (1986). PubMed. Available at: [Link]

  • Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. (n.d.). PMC. Available at: [Link]

  • Phenotypic and functional characterization of aqueous humor derived extracellular vesicles. (2023). Nature. Available at: [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Available at: [Link]

  • Characterisation of adipocyte-derived extracellular vesicle subtypes identifies distinct protein and lipid signatures for large and small extracellular vesicles. (2017). PubMed. Available at: [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. (n.d.). Helda. Available at: [Link]

  • Recent advances in liposomal drug-delivery systems. (1995). ScienceDirect. Available at: [Link]

  • Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. (n.d.). Walsh Medical Media. Available at: [Link]

  • Aggregation of Dyes in Aqueous Solutions. (2026). ResearchGate. Available at: [Link]

  • Comprehensive palmitoyl-proteomic analysis identifies distinct protein signatures for large and small cancer-derived extracellular vesicles. (2020). PubMed. Available at: [Link]

  • Liposomes as Drug Delivery System: An Updated Review. (2021). Sys Rev Pharm, 12(1), 743-749. Available at: [Link]

  • Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. (n.d.). PMC. Available at: [Link]

  • Aggregation behavior of aqueous solutions of ionic liquids. (2004). PubMed. Available at: [Link]

  • Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. (2015). PubMed. Available at: [Link]

  • Isolation, structural studies and chemical synthesis of a 'palmitone lipid' from Corynebacterium diphtheriae. (n.d.). PubMed. Available at: [Link]

  • Characterization of secreted vesicles from vascular smooth muscle cells. (2014). ResearchGate. Available at: [Link]

  • Liposomal drug delivery systems - Clinical applications. (n.d.). ResearchGate. Available at: [Link]

Sources

Exploratory

The Structure-Activity Relationship of Dipalmitoyllysine: A Technical Guide for Drug Development Professionals

Abstract Dipalmitoyllysine, a lipoamino acid comprising a lysine backbone acylated with two palmitoyl chains, represents a fascinating and versatile molecular scaffold with significant potential in drug delivery, vaccine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dipalmitoyllysine, a lipoamino acid comprising a lysine backbone acylated with two palmitoyl chains, represents a fascinating and versatile molecular scaffold with significant potential in drug delivery, vaccine adjuvant development, and as a bioactive agent. Its unique amphiphilic nature, stemming from the hydrophilic lysine headgroup and the lipophilic dual fatty acid tails, governs its self-assembly, membrane interaction, and biological activity. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of dipalmitoyllysine, offering researchers, scientists, and drug development professionals a foundational understanding of how its molecular architecture dictates its function. We will delve into its synthesis and physicochemical properties, explore the critical interplay between its structural components and biological effects, and provide detailed experimental protocols for its characterization and evaluation.

Introduction: The Architectural Logic of Dipalmitoyllysine

Lipoamino acids, formed by the covalent linkage of fatty acids to amino acids, are a class of molecules that bridge the gap between the lipid and peptide worlds. This unique combination endows them with amphiphilic properties, enabling them to interact with biological membranes and self-assemble into various nanostructures.[1] Dipalmitoyllysine, specifically Nα,Nε-dipalmitoyl-L-lysine, is a prime example of this molecular architecture. Its structure consists of:

  • A Lysine Backbone: Providing a hydrophilic headgroup with a primary amine and a carboxylic acid, which can be ionized depending on the pH. The presence of two amine groups (α and ε) allows for dual acylation.

  • Two Palmitoyl Chains: These 16-carbon saturated fatty acid tails constitute the hydrophobic domain of the molecule, driving its lipophilicity and interaction with lipid bilayers.

The dipalmitoylation of the lysine backbone significantly alters the physicochemical properties of the parent amino acid, transforming it from a water-soluble molecule into a lipid-like entity with a propensity for self-assembly and membrane insertion. This guide will systematically dissect how variations in this fundamental structure influence the biological activities of dipalmitoyllysine and its analogs.

Synthesis and Physicochemical Characterization of Dipalmitoyllysine

A thorough understanding of dipalmitoyllysine's SAR begins with its synthesis and a clear grasp of its fundamental physicochemical properties.

Synthetic Strategies

The synthesis of dipalmitoyllysine typically involves the acylation of the α- and ε-amino groups of lysine with palmitic acid or an activated derivative. A common and efficient method is the Schotten-Baumann reaction, where an acid chloride (palmitoyl chloride) reacts with the amino groups under alkaline conditions.

Conceptual Synthetic Workflow:

Lysine L-Lysine Reaction Reaction Mixture Lysine->Reaction PalmitoylChloride Palmitoyl Chloride (2 eq.) PalmitoylChloride->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Schotten-Baumann Reaction Precipitation Precipitation Acidification->Precipitation Purification Purification (Recrystallization/Chromatography) Precipitation->Purification Dipalmitoyllysine Nα,Nε-Dipalmitoyl-L-lysine Purification->Dipalmitoyllysine

Caption: General workflow for the synthesis of Nα,Nε-dipalmitoyl-L-lysine.

Step-by-Step Synthesis Protocol (Illustrative):

  • Dissolution of Lysine: L-lysine hydrochloride is dissolved in an aqueous solution of sodium hydroxide.

  • Addition of Palmitoyl Chloride: A solution of palmitoyl chloride in an organic solvent (e.g., dioxane) is added dropwise to the lysine solution with vigorous stirring. The temperature is typically maintained at a low level (e.g., 0-5 °C) to control the reaction rate.

  • Reaction: The reaction mixture is stirred for several hours at room temperature to allow for complete acylation of both the α- and ε-amino groups.

  • Acidification and Precipitation: The reaction mixture is acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylic acid group of the dipalmitoyllysine, causing it to precipitate out of the solution.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure Nα,Nε-dipalmitoyl-L-lysine.

Physicochemical Properties

The dual palmitoyl chains render dipalmitoyllysine highly hydrophobic. Its physicochemical properties are crucial for its behavior in biological systems.

PropertyValueSource
Molecular Formula C38H74N2O4[2][3]
Molecular Weight 623.01 g/mol [2][3]
Appearance White to off-white solidGeneral knowledge
Solubility Insoluble in water; soluble in organic solvents like chloroform and methanol.General knowledge
Critical Micelle Concentration (CMC) Expected to be low due to high hydrophobicity.Inferred from[4]
Characterization Techniques

The identity and purity of synthesized dipalmitoyllysine are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure, including the attachment of the palmitoyl chains to the lysine backbone.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch and N-H bend.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and phase transition behavior.

The Core of Activity: Structure-Activity Relationship (SAR) of Dipalmitoyllysine

The biological activity of dipalmitoyllysine is intrinsically linked to its molecular structure. By systematically analyzing each component, we can elucidate the SAR principles that govern its function.

cluster_AcylChains Acyl Chains (Palmitoyl) cluster_LysineBackbone Lysine Backbone cluster_Headgroup Headgroup Dipalmitoyllysine Dipalmitoyllysine Structure AcylChainLength Chain Length Dipalmitoyllysine->AcylChainLength Influences Hydrophobicity & Membrane Interaction AcylChainSaturation Saturation Dipalmitoyllysine->AcylChainSaturation Affects Membrane Fluidity & Packing AminoAcidType Amino Acid Type Dipalmitoyllysine->AminoAcidType Determines Headgroup Properties Stereochemistry Stereochemistry (L/D) Dipalmitoyllysine->Stereochemistry Can Impact Enzyme Recognition & Activity CarboxylGroup Carboxyl Group (Charge) Dipalmitoyllysine->CarboxylGroup Modulates Solubility & Electrostatic Interactions AmineGroups Amine Groups (Acylation Sites) Dipalmitoyllysine->AmineGroups Site of Acylation BiologicalActivity Biological Activity (e.g., Antimicrobial, Immunomodulatory) AcylChainLength->BiologicalActivity Critical for Activity AminoAcidType->BiologicalActivity Modulates Specificity CarboxylGroup->BiologicalActivity Influences Interaction with Charged Surfaces

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Foundational

Engineering Supramolecular Architectures: The Self-Assembly Properties of Dipalmitoyllysine (Palm2K) Peptide Amphiphiles

Executive Summary Dipalmitoyllysine ( N,N -dipalmitoyllysine, commonly abbreviated as Palm2K) has emerged as a cornerstone lipid moiety in the design of self-assembling peptide amphiphiles (PAs). By conjugating this di-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipalmitoyllysine ( N,N -dipalmitoyllysine, commonly abbreviated as Palm2K) has emerged as a cornerstone lipid moiety in the design of self-assembling peptide amphiphiles (PAs). By conjugating this di-lipid tail to bioactive peptide sequences, researchers can thermodynamically drive the formation of highly stable, nanostructured peptide amphiphile micelles (PAMs)[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical causality behind Palm2K-mediated self-assembly, providing actionable, self-validating protocols for the synthesis and characterization of these supramolecular systems.

Thermodynamic Drivers of Palm2K Self-Assembly

The self-assembly of Palm2K-modified peptides is fundamentally governed by the hydrophobic effect. Palm2K consists of a lysine backbone acylated with two 16-carbon saturated palmitoyl chains, yielding a molecular weight of approximately 623 g/mol [2].

When dispersed in aqueous media, the extensive hydrophobic surface area of the dual acyl chains creates a massive entropic penalty due to the formation of highly ordered clathrate water cages. To minimize this unfavorable free energy state, the lipid tails spontaneously collapse into a hydrophobic core, shielded by a hydrophilic peptide corona[3].

Unlike single-chain lipid modifications, the dual-chain architecture of Palm2K alters the critical packing parameter ( p=v/a0​lc​ ). By significantly increasing the hydrophobic volume ( v ) without proportionally expanding the optimal headgroup area ( a0​ ), Palm2K heavily biases the supramolecular assembly toward spherical or short cylindrical geometries[4]. These specific morphologies are optimal for evading rapid phagocytic clearance while enhancing lymphatic trafficking in immunomodulatory applications[5].

ThermodynamicAssembly Tail Palm2K (Hydrophobic Tail) Strong entropic driving force Assembly Supramolecular Self-Assembly (Aqueous Media) Tail->Assembly Hydrophobic collapse Core Bioactive Peptide Antigen β-sheet / Random coil Core->Assembly Hydrogen bonding Corona (KE)4 Charge Block Hydrophilic stabilization Corona->Assembly Electrostatic repulsion Micelle Peptide Amphiphile Micelle (PAM) Spherical / Short Cylindrical Assembly->Micelle Thermodynamic minimum

Thermodynamic drivers and structural domains of Palm2K-mediated self-assembly.

Quantitative Self-Assembly Metrics

The addition of Palm2K drastically alters the critical micelle concentration (CMC) of a peptide. For instance, in the development of M2e-derived influenza vaccines, the unmodified M22-16 peptide exhibits weak, disordered self-assembly with a relatively high CMC. The conjugation of an N-terminal Palm2K and a C-terminal (KE)4 zwitterionic charge block lowers the CMC by over an order of magnitude[3]. This strong amphipathicity ensures that the micelles remain intact even upon extreme systemic dilution in vivo.

Table 1: Quantitative Self-Assembly Metrics of M2e-Derived Constructs

ConstructN-Terminal ModificationC-Terminal ModificationCMC (μM)Predominant MorphologySource
M22-16 NoneNone2.70 ± 1.60Disordered Aggregates[3]
Palm2K-M22-16-(KE)4 Dipalmitoyllysine (Palm2K)(KE)4 Charge Block0.15 ± 0.06Spheres / Short Cylinders[3],[4]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.

Protocol 1: Solid-Phase Synthesis of Palm2K-Peptide Amphiphiles

Causality: Standard linear peptide synthesis is insufficient for di-lipidation. We utilize Fmoc-Lys(Fmoc)-OH at the N-terminus because the simultaneous deprotection of both the alpha ( α ) and epsilon ( ϵ ) amino groups allows for the symmetric coupling of two palmitic acid molecules in a single synthetic step, minimizing incomplete mono-lipidation byproducts[1].

  • Resin Preparation: Swell Rink Amide MBHA resin in Dimethylformamide (DMF) for 30 minutes.

  • Peptide Elongation: Perform standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for the core antigen and C-terminal charge block.

  • Lysine Addition: Couple Fmoc-Lys(Fmoc)-OH to the N-terminus using HBTU/DIPEA chemistry.

  • Global Deprotection: Remove both Fmoc protecting groups using 20% piperidine in DMF.

  • Di-Lipidation: React the exposed amines with a 4-fold molar excess of palmitic acid, activated by HBTU/DIPEA, for 12 hours at room temperature[1].

  • Cleavage: Cleave the peptide amphiphile from the resin using a standard Trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • System Validation (Critical): Post-cleavage, analyze the crude product via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Validation Checkpoint: The presence of a mass shift of exactly +476.8 Da (two palmitoyl chains minus two water molecules) relative to the base peptide strictly confirms successful di-lipidation. The absence of a +238.4 Da peak guarantees no mono-lipidated impurities remain.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

Causality: A solvatochromic fluorophore, such as Nile Red or DPH, is used because its quantum yield is negligible in polar aqueous environments but increases exponentially when partitioned into the hydrophobic core of a formed micelle[3].

  • Probe Preparation: Prepare a 1 mM stock solution of Nile Red in ethanol.

  • Serial Dilution: Prepare a serial dilution of the purified Palm2K-PA in aqueous buffer (e.g., 10x PBS or ddH2O) ranging from 0.01 μM to 100 μM.

  • Probe Addition: Add Nile Red to each sample to achieve a final probe concentration of 1 μM. Allow the solutions to equilibrate in the dark for 12 hours to ensure complete micellar hydration and probe partitioning.

  • Fluorometry: Measure the fluorescence emission (e.g., λex​=550 nm, λem​=620 nm).

  • System Validation (Critical): Plot the fluorescence intensity against the logarithmic concentration ( log[PA] ). Validation Checkpoint: The intersection of the flat baseline regression and the steeply sloped micellar regression mathematically defines the CMC. A lack of a sharp inflection point indicates amorphous aggregation rather than true, thermodynamically driven micellization.

ExperimentalWorkflow SPPS 1. SPPS & Lipidation (Fmoc-Lys(Fmoc)-OH + Palmitic Acid) Purification 2. RP-HPLC & MS (Validate Mass/Purity) SPPS->Purification Assembly 3. Hydration & Annealing (Induce Micellization) Purification->Assembly Characterization 4. CMC & Morphology (Fluorometry & TEM) Assembly->Characterization

Workflow for the synthesis, purification, and characterization of Palm2K PAMs.

Applications in Next-Generation Vaccinology

The structural predictability of Palm2K PAMs has revolutionized subunit vaccine design. Early foundational studies demonstrated that conjugating dipalmityl-lysine to synthetic hepatitis B peptides significantly enhanced immunogenicity by forming large, micellar aggregates that act as self-adjuvants[6].

Modern iterations leverage Palm2K to multimerize antigens, presenting a dense, repetitive array to B-cell receptors. This spatial arrangement improves the on-target to off-target antibody ratio, ensuring the immune system focuses on the neutralizing epitopes rather than the delivery vehicle[1]. Furthermore, by tuning the ratio of lysine to glutamic acid in the hydrophilic block, researchers can precisely control the micelle shape, which directly dictates cellular association and internalization by antigen-presenting cells (APCs)[5].

References

  • PubChem - N(2),N(6)-Dipalmitoyllysine | C38H74N2O4 | CID 3082162 - Chemical and Physical Properties. National Institutes of Health (NIH). 2

  • Adjuvant Templating Improves On-Target/Off-Target Antibody Ratio Better than Linker Addition for M2-Derived Peptide Amphiphile Micelle Vaccines - MDPI. 1

  • M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines - PubMed Central (PMC) / NIH. 3

  • Peptide Antigen Modifications Influence the On-Target and Off-Target Antibody Response for an Influenza Subunit Vaccine - MDPI. 4

  • Immunogenicity of a Synthetic HBsAg Peptide: Enhancement by Conjugation to a Fatty Acid Carrier - PubMed / NIH. 6

  • Vasoactive intestinal peptide amphiphile micelle material properties influence their cell association and internalization - RSC Publishing. 5

Sources

Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration of Dipalmitoyllysine

This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of dipalmitoyllysine, a lipoamino acid with significant potential in drug delivery and biomaterial applications. As a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of dipalmitoyllysine, a lipoamino acid with significant potential in drug delivery and biomaterial applications. As a molecule of interest to researchers, scientists, and drug development professionals, understanding its self-assembly behavior is paramount. This document will delve into the theoretical underpinnings of micellization, present robust experimental methodologies for CMC determination, and discuss the key factors influencing this critical parameter.

Introduction: The Significance of Dipalmitoyllysine and its CMC

Dipalmitoyllysine belongs to the class of lipoamino acids (LAAs), which are amphiphilic molecules synthesized from natural building blocks like amino acids and fatty acids.[1][2] This inherent biocompatibility and biodegradability make them attractive candidates for various biomedical applications, including as gene delivery vectors and solubilizing agents for hydrophobic drugs.[1][2][3] The structure of dipalmitoyllysine, featuring two sixteen-carbon palmitoyl chains as the hydrophobic tail and a lysine residue as the polar headgroup, dictates its self-assembly into supramolecular structures like micelles in aqueous environments.[3]

The critical micelle concentration is a fundamental parameter that defines the threshold concentration above which these amphiphilic molecules spontaneously aggregate to form micelles.[4][5] Below the CMC, dipalmitoyllysine molecules exist predominantly as monomers. As the concentration increases to the CMC, the interface between the aqueous phase and air becomes saturated with monomers, and any further addition of the lipoamino acid leads to the formation of micelles.[4][5] This process is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic probes.[6][7][8]

The accurate determination of the CMC is crucial for several reasons:

  • Formulation Development: Knowledge of the CMC is essential for designing effective drug delivery systems, as it dictates the concentration required to encapsulate hydrophobic drugs within the micellar core.[9][10][11]

  • Predicting Biological Interactions: The aggregation state of dipalmitoyllysine can influence its interaction with biological membranes and proteins.

  • Quality Control: The CMC can serve as a quality control parameter to ensure the purity and consistency of synthesized dipalmitoyllysine batches.

While the CMC of the related phospholipid, dipalmitoylphosphatidylcholine, has been studied, specific data for dipalmitoyllysine is less prevalent in the literature.[12][13] Therefore, this guide will focus on the principles and methodologies for determining the CMC of such novel lipoamino acids.

Factors Influencing the Critical Micelle Concentration

The CMC of dipalmitoyllysine is not a fixed value but is influenced by both its molecular structure and the surrounding experimental conditions. A thorough understanding of these factors is critical for designing experiments and interpreting results.

1. Molecular Structure:

  • Hydrophobic Chain Length: The two long, sixteen-carbon palmitoyl chains of dipalmitoyllysine contribute to a strong hydrophobic effect. Generally, increasing the length of the hydrophobic tail in a surfactant molecule leads to a lower CMC because the entropic gain of removing the hydrophobic chains from water is greater.[14][15][16]

  • Headgroup: The lysine headgroup, with its amino and carboxylic acid moieties, provides the hydrophilic character. The charge and size of the headgroup influence the electrostatic and steric repulsions between molecules at the micelle surface. For ionic surfactants, electrostatic repulsion between charged headgroups can oppose micellization, leading to a higher CMC compared to non-ionic surfactants with similar hydrophobic tails.[14][15][17]

2. Experimental Conditions:

  • Temperature: The effect of temperature on the CMC of ionic surfactants can be complex. For some, an increase in temperature can lead to a decrease in the hydration of the hydrophilic headgroup, which can favor micellization and lower the CMC.[17] However, for other ionic surfactants, the CMC may increase with temperature.[8][15]

  • pH: As lysine contains ionizable groups, the pH of the solution will significantly impact the charge of the headgroup and thus the CMC.[17] The protonation state of the amino and carboxylic acid groups will alter the electrostatic interactions between the lipoamino acid molecules.

  • Ionic Strength: The addition of electrolytes to a solution of ionic surfactants generally decreases the CMC.[16][17] The counter-ions from the salt can screen the electrostatic repulsion between the charged headgroups, making it easier for micelles to form.[15][17]

A summary of these influencing factors is presented in the table below.

FactorInfluence on CMCUnderlying Principle
Increased Hydrophobic Chain Length DecreasesGreater hydrophobic effect drives aggregation to minimize contact with water.[14][15][16]
Bulky Headgroup IncreasesSteric hindrance makes packing into micelles more difficult.[17]
Ionic Headgroup (vs. Non-ionic) IncreasesElectrostatic repulsion between charged headgroups opposes micelle formation.[15][17]
Addition of Electrolytes (for ionic) DecreasesCounter-ions screen electrostatic repulsion between headgroups.[16][17]
Temperature VariableAffects both the hydration of the headgroup and the hydrophobic interactions.[8][15][17]
pH (for ionizable surfactants) VariableAlters the charge of the headgroup, affecting electrostatic interactions.[17]

Experimental Methodologies for CMC Determination

Several robust methods can be employed to determine the CMC of dipalmitoyllysine. The choice of method often depends on the available instrumentation, the properties of the lipoamino acid, and the specific requirements of the study.[7][8] Here, we detail two widely used and reliable techniques: Surface Tensiometry and Fluorescence Spectroscopy.

This is a classic and direct method that relies on the principle that surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution.[6][18][19]

Causality Behind the Method: Below the CMC, as the concentration of dipalmitoyllysine increases, more monomers populate the air-water interface, causing a progressive decrease in surface tension.[4][5] Once the CMC is reached, the interface becomes saturated with monomers, and any additional molecules self-assemble into micelles in the bulk solution.[4][5] Consequently, the surface tension remains relatively constant above the CMC.[4] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[6]

Experimental Protocol:

  • Preparation of Dipalmitoyllysine Solutions:

    • Prepare a high-concentration stock solution of dipalmitoyllysine in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a defined pH).

    • Perform a series of dilutions to create a range of concentrations that bracket the expected CMC. It is advisable to use a logarithmic dilution series.

  • Surface Tension Measurement:

    • Use a tensiometer, employing either the Du Noüy ring or Wilhelmy plate method, to measure the surface tension of each solution.[18][20]

    • Ensure the instrument is properly calibrated with high-purity water.

    • Allow each solution to equilibrate at a constant temperature before measurement, as surface tension is temperature-dependent.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the dipalmitoyllysine concentration (log C).[6]

    • The resulting graph will typically show two linear regions with different slopes.[4][6]

    • The CMC is determined from the intersection of the two lines fitted to these linear portions.[6]

Diagram of Surface Tensiometry Workflow:

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Dipalmitoyllysine prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at Inflection Point plot_data->determine_cmc G cluster_prep Solution Preparation cluster_sample Sample Incubation cluster_measure Measurement cluster_analysis Data Analysis prep_probe Prepare Pyrene Stock Solution add_probe Aliquot Pyrene & Evaporate prep_probe->add_probe prep_surfactant Prepare Dipalmitoyllysine Serial Dilutions add_surfactant Add Surfactant Solution prep_surfactant->add_surfactant add_probe->add_surfactant incubate Equilibrate to Solubilize add_surfactant->incubate measure_fluor Measure Fluorescence Emission Spectra incubate->measure_fluor calc_ratio Calculate I1/I3 Ratio measure_fluor->calc_ratio plot_data Plot I1/I3 Ratio vs. Concentration calc_ratio->plot_data determine_cmc Determine CMC from Sigmoidal Fit plot_data->determine_cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Comparative Analysis and Predictive Insights

Given the lack of extensive literature on the CMC of dipalmitoyllysine, it is useful to compare it with related compounds. For instance, lysine-based cationic surfactants with a single 12-carbon lauroyl chain (Nα-lauroyl-lysine methyl ester) have reported CMC values in the millimolar range (e.g., 5.5 mM). [21]Considering that dipalmitoyllysine has two 16-carbon chains, its CMC is expected to be significantly lower due to the increased hydrophobicity. [16]The CMC for the common phospholipid dipalmitoylphosphatidylcholine (DPPC) is in the nanomolar range, which provides a useful, albeit structurally different, benchmark. [22]

Conclusion

The critical micelle concentration of dipalmitoyllysine is a key parameter for harnessing its potential in drug delivery and other biomedical applications. While a definitive value requires experimental determination, this guide provides the theoretical framework and practical methodologies for its accurate measurement. Both surface tensiometry and fluorescence spectroscopy offer robust approaches, each with its own advantages. By carefully controlling experimental conditions and understanding the underlying principles of micellization, researchers can confidently characterize the self-assembly behavior of dipalmitoyllysine and accelerate its translation into innovative technologies.

References

  • Factors Affecting Critical Micelle Concentration. (n.d.). Scribd. Retrieved from [Link]

  • Zaman, M. I. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]

  • What factors affect the CMC of a surfactant? (2026, March 12). Audio Critics. Retrieved from [Link]

  • Emergence and Competing Selectivity of Minimal Self‐Assembly Lipoamino Acids. (2025, August 14). Wiley Online Library. Retrieved from [Link]

  • Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical Press. Retrieved from [Link]

  • Colomer, A., Pinazo, A., Pérez, L., Infante, M. R., & Pons, R. (2011). Cationic Surfactants Derived from Lysine: Effects of Their Structure and Charge Type on Antimicrobial and Hemolytic Activities. ACS Publications. Retrieved from [Link]

  • A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. (2007, November 15). PubMed. Retrieved from [Link]

  • Measurement of Critical Micelle Concentration. (n.d.). ResearchGate. Retrieved from [Link]

  • Competing selectivity of self‐assembly lipoamino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (n.d.). PMC. Retrieved from [Link]

  • Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. (n.d.). PMC. Retrieved from [Link]

  • Robust Method to Determine Critical Micelle Concentration via Spreading Oil Drops on Surfactant Solutions. (2020, June 24). ACS Publications. Retrieved from [Link]

  • A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. (2007, October 24). ACS Publications. Retrieved from [Link]

  • Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. (2019, November 21). MDPI. Retrieved from [Link]

  • Self‐Assembly of Lipoaminoacids‐DNA Based on Thermodynamic and Aggregation Properties. (2025, December 1). ResearchGate. Retrieved from [Link]

  • How to measure surface tension and CMC (Critical Micelle Concentration). (2020, August 25). USA KINO. Retrieved from [Link]

  • Fluorescence Probes for Critical Micelle Concentration. (n.d.). National Cheng Kung University. Retrieved from [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved from [Link]

  • pH SENSITIVE SURFACTANTS FROM LYSINE: ASSESSMENT OF THEIR CYTOTOXICITY AND ENVIRONMENTAL BEHAVIOR. (2012, February 14). ResearchGate. Retrieved from [Link]

  • Synthesis and Properties of Lipoamino Acid–Fatty Acid Mixtures: Influence of the Amphiphilic Structure. (n.d.). ResearchGate. Retrieved from [Link]

  • Self Assembly of pH-Sensitive Cationic Lysine Based Surfactants. (2012, November 19). ACS Publications. Retrieved from [Link]

  • pH-Sensitive Surfactants from Lysine: Assessment of Their Cytotoxicity and Environmental Behavior. (2012, March 19). ACS Publications. Retrieved from [Link]

  • (PDF) Lysine-Based Silicone Surfactants. (2023, May 4). ResearchGate. Retrieved from [Link]

  • Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. (2019, November 17). ResearchGate. Retrieved from [Link]

  • Biocompatible Cationic Lipoamino Acids as Counterions for Oral Administration of API-Ionic Liquids. (n.d.). PMC. Retrieved from [Link]

  • Self-assembly versatility of fatty acid-amino acid conjugates. (2025, January 2). ChemRxiv. Retrieved from [Link]

  • Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments. Retrieved from [Link]

  • Table 1 Critical micelle concentration of DOPE, DOPC, and the mixture... (n.d.). ResearchGate. Retrieved from [Link]

  • Is there any one knows critical micelle concentration of POPC ( 1-palmitoyl-2-oleoyl PC). (2016, April 14). ResearchGate. Retrieved from [Link]

  • The critical micelle concentration of L- -dipalmitoylphosphatidylcholine in water and water-methanol solutions. (n.d.). PubMed. Retrieved from [Link]

  • The critical micelle concentration of L- -dipalmitoylphosphatidylcholine in water and water-methanol solutions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Effect of Aminoacids on the Critical Micellization Concentrationof Different Surfactants. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of Various Types of Liposomes in Drug Delivery Systems. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Lipoamino Acids Prepared from Aspartic Acid. (2022, July 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Application of Various Types of Liposomes in Drug Delivery Systems. (2017, April 15). PubMed. Retrieved from [Link]

  • Applications of Invasomal Drug Delivery System. (2021, October 22). Iris Publishers. Retrieved from [Link]

  • The Application of Novel Drug Delivery Systems in the Treatment of Osteoarthritis. (2025, September 29). MDPI. Retrieved from [Link]

  • Synthesis, Surface Activities, and Aggregation Behaviors of Butynediol-ethoxylate Modified Polysiloxanes. (2015, November 5). PubMed. Retrieved from [Link]

  • Liposomal drug delivery systems - Clinical applications. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Mastering Vesicle Synthesis: A Detailed Guide to the Thin-Film Hydration of Dipalmitoyllysine

Introduction: The Promise of Cationic Vesicles in Advanced Drug Delivery In the landscape of modern drug delivery, cationic lipid vesicles have emerged as a powerful platform for the encapsulation and targeted delivery o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Cationic Vesicles in Advanced Drug Delivery

In the landscape of modern drug delivery, cationic lipid vesicles have emerged as a powerful platform for the encapsulation and targeted delivery of therapeutic payloads, particularly nucleic acids and other anionic molecules. Among the diverse array of cationic lipids, Dipalmitoyllysine (DPL) offers a unique combination of biocompatibility and positive charge, making it an attractive candidate for the formulation of non-viral gene delivery vectors and other advanced therapeutic systems. The thin-film hydration method, a cornerstone technique in vesicle preparation, provides a robust and accessible means to produce DPL-based liposomes.[1]

This comprehensive application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed protocol for the preparation of Dipalmitoyllysine vesicles using the thin-film hydration method, grounded in the fundamental principles of lipid self-assembly. Beyond a mere recitation of steps, this guide elucidates the critical parameters and the scientific rationale behind each experimental choice, empowering the user to optimize the process for their specific application.

The Principle of Thin-Film Hydration: From Lipid Film to Vesicular Self-Assembly

The thin-film hydration method, also known as the Bangham method, is a simple yet effective technique for producing liposomes.[2] The process hinges on the amphiphilic nature of lipids like Dipalmitoyllysine, which possess both a hydrophilic (water-loving) headgroup and a hydrophobic (water-fearing) tail.

The core principle involves three key stages:

  • Dissolution and Film Formation: The lipid components, including DPL and any co-lipids, are first dissolved in a suitable organic solvent. This solution is then deposited in a round-bottom flask, and the solvent is evaporated under reduced pressure. This process leaves behind a thin, uniform lipid film on the inner surface of the flask.[2]

  • Hydration: An aqueous buffer is introduced into the flask containing the dried lipid film. By providing sufficient energy, typically in the form of gentle agitation or heating, the lipid film is hydrated. This hydration process triggers the spontaneous self-assembly of the lipid molecules into bilayer structures to minimize the unfavorable interactions between the hydrophobic lipid tails and the aqueous environment.[3]

  • Vesicle Formation and Size Reduction: The hydrated lipid sheets detach from the flask wall and fold upon themselves to form multilamellar vesicles (MLVs), which are microscopic, onion-like structures with multiple concentric lipid bilayers.[1] To achieve a more uniform size distribution and produce smaller, unilamellar vesicles (SUVs), the MLV suspension is typically subjected to a size reduction process such as sonication or extrusion.[4][5]

Materials and Equipment

Lipids and Reagents
ComponentRecommended PuritySupplier (Example)Notes
Dipalmitoyllysine (DPL)>99%Avanti Polar LipidsThe primary cationic lipid.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)>99%Avanti Polar LipidsA common helper lipid that promotes fusogenicity.
Cholesterol>99%Sigma-AldrichEnhances vesicle stability and reduces permeability.
Chloroform, HPLC Grade>99%Fisher ScientificPrimary solvent for dissolving lipids.
Methanol, HPLC Grade>99%Fisher ScientificCan be used in combination with chloroform for better lipid dissolution.
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)Sterile-filtered-The aqueous phase for vesicle formation. The choice of buffer will depend on the intended application.
Equipment
EquipmentPurpose
Round-bottom flask (50-250 mL)Vessel for thin-film formation.
Rotary evaporatorFor efficient solvent removal under reduced pressure.
Water bathTo control the temperature during solvent evaporation and hydration.
High-vacuum pumpTo ensure complete removal of residual organic solvent.
Vortex mixerFor initial agitation during hydration.
Bath sonicator or Probe sonicatorFor size reduction of vesicles.
Extruder with polycarbonate membranes (e.g., 100 nm pore size)For producing unilamellar vesicles with a defined size.[4]
Dynamic Light Scattering (DLS) instrumentFor measuring vesicle size and polydispersity index (PDI).
Zeta potential analyzerFor determining the surface charge of the vesicles.
Transmission Electron Microscope (TEM)For visualizing vesicle morphology.

Detailed Protocol for Dipalmitoyllysine Vesicle Preparation

This protocol outlines the step-by-step procedure for preparing DPL vesicles with a molar ratio of DPL:DOPE:Cholesterol of 1:1:1. This ratio can be adjusted based on the specific requirements of the application.

Step 1: Lipid Preparation and Film Formation
  • Lipid Stock Solutions: Prepare individual stock solutions of Dipalmitoyllysine, DOPE, and Cholesterol in chloroform at a concentration of 10 mg/mL. Store these solutions in glass vials with Teflon-lined caps at -20°C.

  • Lipid Mixture: In a clean, dry 100 mL round-bottom flask, combine the appropriate volumes of the lipid stock solutions to achieve the desired molar ratio. For example, to prepare 10 µmol of total lipid with a 1:1:1 molar ratio, you would mix the corresponding volumes of each stock solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. The water bath temperature should be set to 45-50°C. Rotate the flask at a moderate speed (e.g., 100-150 rpm) under reduced pressure. The vacuum should be applied gradually to prevent bumping.

  • Film Formation: Continue the evaporation process until a thin, uniform, and transparent lipid film is formed on the inner surface of the flask. The film should be visually free of any solvent.

  • Drying: To ensure the complete removal of any residual organic solvent, place the flask on a high-vacuum pump for at least 2 hours, or preferably overnight.[6] This step is critical as residual solvent can affect the stability and properties of the vesicles.

Step 2: Hydration of the Lipid Film
  • Pre-warming the Hydration Buffer: Warm the desired hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in the formulation.

  • Hydration: Add the pre-warmed hydration buffer to the round-bottom flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration of the vesicle suspension (typically 1-5 mg/mL).

  • Initial Agitation: Immediately after adding the buffer, gently agitate the flask by hand or using a vortex mixer at a low setting. This initial agitation helps to dislodge the lipid film from the glass surface and initiate the formation of multilamellar vesicles (MLVs). The suspension will appear milky or turbid.

  • Incubation: Continue the hydration process by incubating the flask in the water bath at 50-60°C for 1-2 hours with intermittent gentle agitation. This allows for complete hydration and swelling of the lipid bilayers.

Step 3: Vesicle Size Reduction (Sonication or Extrusion)

The resulting MLV suspension is typically heterogeneous in size. To obtain smaller and more uniform vesicles, a size reduction step is necessary.

Method A: Sonication

  • Bath Sonication: Place the flask containing the MLV suspension in a bath sonicator. Sonicate for 15-30 minutes, or until the suspension becomes less turbid and more translucent. The temperature of the sonicator bath should be maintained above the Tm of the lipids.

  • Probe Sonication (Use with Caution): For more efficient size reduction, a probe sonicator can be used. However, this method can be harsh and may lead to lipid degradation or contamination from the probe tip. Use short bursts of sonication on ice to minimize heating.

Method B: Extrusion (Recommended for Uniform Vesicles)

  • Extruder Assembly: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder assembly to the hydration temperature (50-60°C).

  • Extrusion Process: Load the MLV suspension into one of the extruder's syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This repeated passage through the membrane forces the vesicles to reduce in size and lamellarity, resulting in a population of unilamellar vesicles with a narrow size distribution.[4][5]

  • Collection: Collect the final unilamellar vesicle (ULV) suspension.

Visualization of the Experimental Workflow

Thin_Film_Hydration_Workflow cluster_0 Step 1: Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction A Dissolve DPL, DOPE, & Cholesterol in Chloroform B Rotary Evaporation (45-50°C) A->B Transfer to flask C High-Vacuum Drying (≥2 hours) B->C Formation of thin film D Add Pre-warmed Hydration Buffer (50-60°C) C->D Hydrate the dried film E Gentle Agitation & Incubation (1-2 hours) D->E F Multilamellar Vesicles (MLVs) E->F Formation of MLVs G Extrusion (100 nm membrane) or Sonication F->G H Unilamellar Vesicles (ULVs) G->H

Caption: Workflow for DPL vesicle synthesis.

Characterization of Dipalmitoyllysine Vesicles

Thorough characterization of the prepared DPL vesicles is essential to ensure their quality, reproducibility, and suitability for the intended application.

Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles in suspension. The size is calculated from the diffusion coefficient.

  • Expected Results: For extruded vesicles, the mean hydrodynamic diameter should be slightly larger than the membrane pore size (e.g., 110-130 nm for a 100 nm membrane). The PDI, a measure of the width of the size distribution, should be low (ideally < 0.2) for a monodisperse population.

Surface Charge (Zeta Potential)
  • Technique: Zeta Potential Analysis

  • Principle: This technique measures the electrophoretic mobility of the vesicles in an applied electric field, which is then used to calculate the zeta potential.

  • Expected Results: Due to the primary amine group of the lysine headgroup, DPL vesicles are expected to have a positive zeta potential. The magnitude of the positive charge will depend on the molar ratio of DPL in the formulation and the pH of the buffer. A typical range for cationic vesicles is +30 to +60 mV.

Morphology
  • Technique: Transmission Electron Microscopy (TEM) or Cryo-TEM

  • Principle: TEM provides high-resolution images of the vesicles, allowing for the visualization of their shape, size, and lamellarity. Negative staining with agents like uranyl acetate is often used to enhance contrast.

  • Expected Results: TEM images should reveal spherical vesicles. For extruded samples, a majority of the vesicles should be unilamellar.

Encapsulation Efficiency
  • Principle: To determine the amount of a drug or other molecule encapsulated within the vesicles, the unencapsulated material must be separated from the vesicle suspension. This can be achieved by methods such as dialysis, size exclusion chromatography, or ultracentrifugation. The amount of encapsulated substance is then quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

  • Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Lipid Film Formation - Inefficient solvent evaporation- Incompatible solvent mixture- Ensure a good vacuum and appropriate rotation speed on the rotary evaporator.- A mixture of chloroform and methanol (e.g., 2:1 v/v) can improve the solubility of some lipids.[7]
Low Vesicle Yield or Aggregation - Incomplete hydration- Hydration temperature too low- Inappropriate buffer pH or ionic strength- Increase hydration time and ensure gentle but thorough agitation.- Ensure the hydration temperature is well above the Tm of all lipid components.- Optimize the buffer composition. For cationic lipids, very high ionic strength can sometimes lead to aggregation.
Large and Polydisperse Vesicles - Inefficient size reduction- Increase the number of extrusion passes or the sonication time.- Ensure the extruder is properly assembled and the membrane is not clogged.
Low Encapsulation Efficiency - Drug leakage during size reduction- Unfavorable drug-lipid interactions- Use a gentler size reduction method like extrusion instead of probe sonication.- Optimize the hydration buffer pH to enhance the interaction between the drug and the vesicle bilayer (e.g., for anionic drugs and cationic vesicles).

Conclusion and Future Perspectives

The thin-film hydration method provides a reliable and versatile approach for the preparation of Dipalmitoyllysine vesicles. By carefully controlling the key parameters of lipid composition, solvent removal, hydration conditions, and size reduction, researchers can produce cationic vesicles with tailored physicochemical properties for a wide range of applications in drug delivery and biomedical research. The positive surface charge imparted by DPL makes these vesicles particularly promising for the delivery of genetic material, and further surface modifications with targeting ligands or stealth polymers can enhance their in vivo performance. As the field of nanomedicine continues to advance, the optimization and characterization of such delivery systems will remain a critical area of investigation.

References

  • Vertex AI Search, Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formul
  • Laouini, A., et al. (2021).
  • ResearchGate, What is the mechanism of thin film hydration method for preparing liposomes? Accessed April 2, 2026.
  • Kamat Lab, Kamat Lab Thin Film Hydration Protocol. protocols.io. August 3, 2018.
  • Dua, J. S., et al. (2017).
  • PubMed, Thin-Film Hydration Followed by Extrusion Method for Liposome Prepar
  • ResearchGate, Advice for optimizing production of liposome using Thin Film Hydr

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Application

Application Notes and Protocols for the Synthesis of Dipalmitoyllysine Nanoparticles via Ethanol Injection

Introduction: The Promise of Dipalmitoyllysine Nanoparticles in Advanced Drug Delivery Dipalmitoyllysine (DPL), a synthetic cationic lipid, is emerging as a compelling component in the design of novel drug delivery syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Dipalmitoyllysine Nanoparticles in Advanced Drug Delivery

Dipalmitoyllysine (DPL), a synthetic cationic lipid, is emerging as a compelling component in the design of novel drug delivery systems. Its unique molecular structure, featuring a lysine headgroup and two palmitoyl tails, imparts properties that are highly advantageous for the encapsulation and cellular delivery of therapeutic payloads, including nucleic acids and hydrophobic drugs. The synthesis of DPL into well-defined nanoparticles is crucial for its biomedical applications.[1][2] Among various fabrication techniques, ethanol injection stands out for its simplicity, rapidity, and potential for scalability.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Dipalmitoyllysine nanoparticles using the ethanol injection method. We will delve into the mechanistic underpinnings of this technique, provide a detailed, field-proven protocol, and discuss critical process parameters and characterization methods to ensure the production of high-quality, reproducible nanoparticles.

The Science Behind Ethanol Injection: A Controlled Precipitation Process

The ethanol injection method, also known as solvent displacement or nanoprecipitation, is a versatile technique for producing lipid-based nanoparticles.[3][4] The fundamental principle lies in the differential solubility of the lipid components in a solvent (ethanol) versus an anti-solvent (aqueous buffer).

The process begins with the dissolution of Dipalmitoyllysine and any helper lipids in ethanol, a water-miscible organic solvent. This lipid-ethanol solution is then rapidly injected into a stirred aqueous phase.[5] The rapid mixing causes a swift change in the solvent environment, leading to the supersaturation of the lipids and their subsequent precipitation into nanoparticles.[3] The final characteristics of the nanoparticles, such as size, polydispersity, and stability, are intricately linked to several critical process parameters.[6][7][8]

Critical Process Parameters and Their Mechanistic Impact

The success of Dipalmitoyllysine nanoparticle synthesis via ethanol injection is contingent on the precise control of several key parameters. Understanding the "why" behind each parameter is essential for troubleshooting and optimizing the formulation.

Parameter Impact on Nanoparticle Characteristics Mechanistic Rationale
DPL Concentration in Ethanol Influences nanoparticle size and encapsulation efficiency.Higher concentrations can lead to larger particles due to increased lipid aggregation. Finding the optimal concentration is key to balancing size with payload capacity.
Flow Rate Ratio (Aqueous:Ethanol) A primary determinant of nanoparticle size.A higher flow rate ratio promotes faster mixing and more rapid solvent displacement, leading to smaller and more uniform nanoparticles.[9]
Total Flow Rate Affects the mixing efficiency and particle size distribution.Higher total flow rates can enhance turbulent mixing, resulting in more homogeneous nanoparticle populations.
Stirring Speed of Aqueous Phase Ensures rapid and uniform mixing of the two phases.Inadequate stirring can lead to localized areas of high ethanol concentration, resulting in larger and more polydisperse nanoparticles.
Composition of the Aqueous Phase (pH, Buffer) Impacts the surface charge (zeta potential) and stability of the nanoparticles.For cationic lipids like DPL, the pH of the aqueous phase can influence the degree of protonation of the lysine headgroup, affecting nanoparticle formation and stability.
Helper Lipids Modulates membrane rigidity, stability, and drug release characteristics.The inclusion of helper lipids like cholesterol or phospholipids can enhance the stability and functionality of the nanoparticles.[10][11][12]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the synthesis of Dipalmitoyllysine nanoparticles using the ethanol injection method.

DPL_Nanoparticle_Synthesis cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_purification Purification & Characterization DPL_solution 1. Dissolve DPL & Helper Lipids in Ethanol Injection 3. Rapid Injection of Ethanol Phase into Aqueous Phase with Stirring DPL_solution->Injection Aqueous_phase 2. Prepare Aqueous Buffer Aqueous_phase->Injection Purification 4. Removal of Ethanol (e.g., Dialysis) Injection->Purification Characterization 5. Physicochemical Characterization Purification->Characterization

Caption: Experimental workflow for DPL nanoparticle synthesis.

Detailed Protocol for Dipalmitoyllysine Nanoparticle Synthesis

This protocol provides a starting point for the synthesis of DPL nanoparticles. Optimization of the parameters outlined below may be necessary depending on the specific application and desired nanoparticle characteristics.

Materials:

  • N(2),N(6)-Dipalmitoyllysine (DPL)

  • Helper lipid (e.g., Cholesterol, DSPC) (optional)

  • Ethanol (200 proof, anhydrous)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Syringe pump

  • Stir plate and stir bar

  • Glass vials

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of the Lipid-Ethanol Phase:

    • Dissolve Dipalmitoyllysine (and helper lipids, if used) in anhydrous ethanol to a final concentration of 10 mg/mL.

    • Gently vortex or sonicate the solution until the lipids are completely dissolved, forming a clear solution.

    • Filter the lipid solution through a 0.22 µm syringe filter to remove any particulate matter.[13]

  • Preparation of the Aqueous Phase:

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Filter the aqueous buffer through a 0.22 µm syringe filter.

  • Nanoparticle Formation via Ethanol Injection:

    • Place a specific volume of the aqueous phase into a glass vial with a stir bar and place it on a stir plate set to a moderate speed (e.g., 500 rpm).

    • Draw the lipid-ethanol solution into a syringe and place it in a syringe pump.

    • Position the needle of the syringe just below the surface of the stirred aqueous phase.

    • Inject the lipid-ethanol solution into the aqueous phase at a controlled flow rate. A typical starting point is a flow rate ratio of 1:5 (ethanol phase:aqueous phase). For example, inject 1 mL of the lipid-ethanol solution into 5 mL of the aqueous phase.

  • Purification of Nanoparticles:

    • After injection, allow the nanoparticle suspension to stir for an additional 30 minutes to ensure stabilization.

    • To remove the ethanol and any unencapsulated material, dialyze the nanoparticle suspension against the aqueous buffer.

    • Transfer the suspension to a dialysis cassette and dialyze against a large volume of the buffer (e.g., 1 L) for at least 4 hours, with at least one buffer exchange.[13]

  • Storage:

    • Store the purified Dipalmitoyllysine nanoparticle suspension at 4°C. For long-term storage, lyophilization may be considered, which would require the addition of a cryoprotectant.

Physicochemical Characterization: Ensuring Quality and Reproducibility

Thorough characterization of the synthesized DPL nanoparticles is a critical step to ensure their quality, stability, and suitability for the intended application.[14][15][16]

Characterization Technique Parameter Measured Importance
Dynamic Light Scattering (DLS) Particle Size, Polydispersity Index (PDI)Determines the average size and size distribution of the nanoparticles, which are critical for their in vivo fate and cellular uptake.[17]
Zeta Potential Analysis Surface ChargeIndicates the stability of the nanoparticle suspension. A sufficiently high positive or negative zeta potential can prevent aggregation.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, Size VerificationProvides visual confirmation of the nanoparticle size, shape, and uniformity.
High-Performance Liquid Chromatography (HPLC) Encapsulation Efficiency, Drug LoadingQuantifies the amount of drug or therapeutic agent successfully encapsulated within the nanoparticles.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Large and Polydisperse Nanoparticles - Inefficient mixing- DPL concentration too high- Low flow rate ratio- Increase stirring speed- Decrease DPL concentration in the ethanol phase- Increase the flow rate ratio (aqueous:ethanol)
Nanoparticle Aggregation - Low zeta potential- Incomplete ethanol removal- Adjust the pH of the aqueous phase- Ensure thorough dialysis
Low Encapsulation Efficiency - Drug precipitation before encapsulation- Unfavorable drug-lipid interactions- Optimize drug-to-lipid ratio- Modify the pH or ionic strength of the aqueous phase

Logical Relationships in DPL Nanoparticle Synthesis

The interplay between formulation variables and the resulting nanoparticle attributes can be visualized as follows:

DPL_Logic cluster_input Formulation & Process Parameters cluster_output Nanoparticle Critical Quality Attributes Lipid_Conc Lipid Concentration Size Particle Size Lipid_Conc->Size Flow_Ratio Flow Rate Ratio Flow_Ratio->Size PDI Polydispersity Index (PDI) Flow_Ratio->PDI Stir_Speed Stirring Speed Stir_Speed->Size Stir_Speed->PDI Aqueous_pH Aqueous Phase pH Zeta Zeta Potential Aqueous_pH->Zeta Stability Stability Size->Stability PDI->Stability Zeta->Stability

Caption: Interplay of parameters and nanoparticle attributes.

Conclusion and Future Directions

The ethanol injection method provides a robust and accessible platform for the synthesis of Dipalmitoyllysine nanoparticles. By carefully controlling the critical process parameters detailed in this guide, researchers can produce nanoparticles with tailored physicochemical properties for a wide range of drug delivery applications. Future work in this area will likely focus on the incorporation of targeting ligands to the surface of DPL nanoparticles for enhanced site-specific delivery and the exploration of co-loading multiple therapeutic agents to achieve synergistic effects. The protocols and insights provided herein serve as a foundational resource to accelerate innovation in the development of next-generation nanomedicines.

References

  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. (2024). Journal of Controlled Release.
  • Critical quality attributes of lipid nanoparticles and in vivo f
  • Critical Quality Attributes of Lipid Nanoparticles and In Vivo Fate. (2026).
  • Critical quality attributes of lipid nanoparticles and in vivo f
  • Critical quality attributes of lipid nanoparticles and in vivo f
  • The Crucial Role of Lipid Nanoparticle Size in Drug Delivery. (2024). NanoSphere.
  • On the role of helper lipids in lipid nanoparticle formulations of siRNA.
  • Solubility Table. pill.bid.
  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. Semantic Scholar.
  • On the role of helper lipids in lipid nanoparticle formul
  • What is a Helper Lipid?. (2021). BroadPharm.
  • Physicochemical characterization of nanoparticles.
  • Reduction and Stabilization of Silver Nanoparticles in Ethanol by Nonionic Surfactants.
  • Nanoparticles: synthesis and applic
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  • Synthesis of Nanoparticles Produced by Ethanol Extract of Boesenbergia rotunda Rhizome Loaded with Chitosan and Alginic Acid. (2017). Semantic Scholar.
  • Protocol. Sigma-Aldrich.
  • Novel synthesis of silver nanoparticles using leaf ethanol extract of Pisonia grandis (R. Br). (2012). Der Pharma Chemica.
  • Solvent injection method for the synthesis of solid lipid nanoparticles.
  • Using Ethanol for synthesis of nano-materials and porous m
  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (2021). PMC.
  • Solvent Injection for SLNs/NLCs Prepar
  • Importance of Physicochemical Characterization of Nanoparticles in Pharmaceutical Product Development. (2018). SciSpace.
  • Physicochemical Characteriz
  • Recent advances in liposomal drug-delivery systems. (1995). ScienceDirect.
  • Physicochemical Characterization of Nano- and Microparticles.
  • Application Notes and Protocols for the Synthesis of Poly(diglycerol adip
  • Drug delivery systems: An upd
  • Hydrophilic Natural Polylysine as Drug Nanocarrier for Preparation of Helical Delivery System. (2020). PMC.
  • Advanced Delivery Systems Based on Lysine or Lysine Polymers. (2021). PubMed.
  • Drug delivery systems. Pharmaceutical - Pharmacy 180.
  • The effects of ethanol on the thermotropic properties of dipalmitoylphosph
  • A quality by design approach for the synthesis of palmitoyl-L-carnitine-loaded nanoemulsions as drug delivery systems. (2023). PMC.
  • On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis products. (2015).
  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. (2020). PMC.
  • Lipidic Nanosystem as State-of-the-Art Nanovehicle for Biomedical Applic
  • Recent developments in solid lipid nanoparticle. ScienceOpen.
  • Solubility of Physalin D in Ethanol, Methanol, Propanone, Trichloromethane, Ethyl Ethanoate, and Water at Temperatures
  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). MDPI.
  • Solubility of dihydromyricetin in ethanol and water mixtures

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Method

Application Note: Engineering Peptide Amphiphile Micelle Vaccines Using Dipalmitoyllysine (Palm2K) Adjuvants

Introduction & Mechanistic Rationale Free peptide antigens are notoriously poor immunogens due to rapid in vivo degradation and an inability to efficiently cross-link B cell receptors or activate antigen-presenting cells...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Free peptide antigens are notoriously poor immunogens due to rapid in vivo degradation and an inability to efficiently cross-link B cell receptors or activate antigen-presenting cells (APCs). To overcome these limitations, rational vaccine design has shifted toward lipid-conjugated peptide amphiphiles (PAs) that self-assemble into immunostimulatory nanoparticles [1].

Dipalmitoyllysine (Palm2K) serves as a premier structural adjuvant in this domain. By coupling Palm2K to the N-terminus of a peptide antigen and appending a zwitterion-like charge block—typically alternating lysine and glutamic acid residues, such as (KE)4—to the C-terminus, researchers can engineer highly controlled peptide amphiphile micelles (PAMs) [2].

Causality in Experimental Design:

  • Thermodynamic Drive: The dual 16-carbon lipid tails of Palm2K provide a massive hydrophobic driving force, drastically lowering the Critical Micelle Concentration (CMC) and ensuring the construct remains micellized even upon dilution in physiological fluids [3].

  • Morphological Control: The amphipathic balance between the Palm2K core and the (KE)4 corona dictates micelle curvature, reliably yielding small spherical or short cylindrical micelles (10–40 nm). This specific size range is optimal for draining into lymphatic vessels and subsequent endocytosis by dendritic cells [3].

  • Adjuvant Synergy: While Palm2K structurally templates the micelle, it lacks the specific Toll-Like Receptor (TLR) agonism of native bacterial lipopeptides. Co-delivering Palm2K-PAMs with a dedicated TLR2/6 agonist like Pam2CSK4 synergistically triggers the MyD88 signaling cascade, leading to robust upregulation of CD40 and MHC-II on APCs [2].

Mechanism PAM Palm2K-PAM Injection (Subcutaneous Route) Lymph Lymphatic Trafficking (Optimal Size: 10-40nm) PAM->Lymph TLR TLR2/6 Activation (via Pam2CSK4 Co-delivery) PAM->TLR Adjuvant Synergy APC APC Endocytosis (Dendritic Cell Uptake) Lymph->APC Maturation BMDC Maturation (Up-regulation of CD40, MHC-II) APC->Maturation MyD88 MyD88 Signaling Cascade (Pro-inflammatory Cytokines) TLR->MyD88 MyD88->Maturation TCell T-Cell Priming & Robust Antibody Production Maturation->TCell

Mechanism of Palm2K-PAM lymphatic trafficking and synergistic APC activation.

Physicochemical Profiling of Palm2K Constructs

The addition of Palm2K fundamentally alters the physicochemical properties of the antigen. As demonstrated in models utilizing the highly conserved influenza M2e epitope, Palm2K conjugation decreases the CMC by over an order of magnitude and shifts the self-assembly from loose spheres to tightly packed short cylinders [1].

Table 1: Impact of Palm2K Conjugation on Peptide Antigen Properties (Data synthesized from M2e influenza vaccine models [3], [1])

ConstructStructural ModificationCMC (μM)Micelle MorphologyEstimated Dimensions
M2(2-16) Unmodified2.26Small Spherical~10–25 nm diameter
Palm2K-M2(2-16)-(KE)4 N-term Palm2K, C-term (KE)40.12Short Cylindrical~10 nm dia. × 100–200 nm length
M2(1-24) Unmodified0.92Small SphericalN/A
Palm2K-M2(1-24)-(KE)4 N-term Palm2K, C-term (KE)40.04Spherical & Short Cylindrical37 ± 24 nm (max caliper diameter)

Experimental Methodologies

The following protocols represent a self-validating workflow for the synthesis, assembly, and biological evaluation of Palm2K-adjuvanted vaccines.

Workflow A 1. Solid-Phase Synthesis (Fmoc Chemistry) B 2. N-Terminal Modification (Attach Fmoc-Lys(Fmoc)-OH) A->B C 3. Lipidation (Couple Palmitic Acid) B->C D 4. Cleavage & Purification (TFA Cocktail & C4 HPLC) C->D E 5. Micelle Self-Assembly (Equilibration in PBS at 4°C) D->E F 6. Vaccine Formulation (Admix Pam2CSK4 Adjuvant) E->F

Workflow for synthesizing and assembling Palm2K peptide amphiphile micelles.

Protocol 1: Solid-Phase Synthesis of Palm2K-Peptide Amphiphiles

Rationale: Standard Fmoc chemistry is utilized. The critical step is the incorporation of a specialized lysine residue that allows dual lipidation at the N-terminus [2], [1].

  • Peptide Elongation: Synthesize the base peptide (including the C-terminal (KE)4 block) on resin using standard Fmoc deprotection (6% piperazine, 0.1 M HOBt in DMF). Couple monomers using 3 eq monomer, 6 eq DIPEA, 2.7 eq HBTU, and 3 eq HOBt in NMP [1].

  • N-Terminal Lysine Addition: Couple Fmoc-Lys(Fmoc)-OH to the N-terminus. Causality: This non-native amino acid provides two protected primary amines (alpha and epsilon) that can be simultaneously deprotected for dual lipidation [2].

  • Lipidation: Deprotect both Fmoc groups. Couple palmitic acid using the standard coupling reagents mentioned above to form the Dipalmitoyllysine (Palm2K) moiety [2].

  • Cleavage: Cleave the PA from the resin using a cocktail of 90% TFA, 2.5% water, 2.5% phenol, 2.5% triisopropylsilane (TIPS), and 2.5% ethane-1,2-dithiol (EDT) for 2 hours. Precipitate in cold ether [1].

  • Purification: Purify the crude PA via HPLC using a reverse-phase C4 column . Causality: The extreme hydrophobicity of Palm2K causes irreversible binding to standard C18 columns; C4 stationary phases are mandatory for proper elution and recovery of lipidated peptides [1].

Protocol 2: Self-Assembly of Peptide Amphiphile Micelles (PAMs)
  • Solubilization: Lyophilize the purified PA and resuspend in sterile 1X PBS (pH 7.4) to a concentration well above its CMC (e.g., 200 μM).

  • Equilibration: Incubate the solution at 4 °C overnight. Causality: This extended thermal equilibration allows the highly amphiphilic molecules to overcome kinetic traps, ensuring uniform micelle self-assembly and thermodynamic stability prior to biological application [4].

Protocol 3: In Vitro BMDC Activation Assay

Rationale: Validating the innate immunogenicity of the PAMs ensures the structural adjuvant is functioning correctly before moving to costly in vivo models.

  • Cell Culture: Harvest and culture Bone Marrow-Derived Dendritic Cells (BMDCs) from BALB/c mice.

  • Treatment: Treat BMDCs with 1.8 μM of the Palm2K-PA micelle formulation, with or without the addition of 0.2 μM Pam2CSK4 (TLR2 agonist), for 24 hours [1].

  • Flow Cytometry: Stain cells for CD11c (to gate for dendritic cells) and maturation markers CD40 and MHC-II. Causality: Elevated expression of CD40 and MHC-II confirms that the micellar structure successfully facilitated APC uptake and triggered activation [1].

Protocol 4: In Vivo Murine Immunization
  • Vaccine Preparation: Dilute the equilibrated PAMs in PBS to achieve a final dose of 20 nmol PA per 100 μL injection. For adjuvanted groups, admix 2.22 nmol of Pam2CSK4 into the 100 μL volume [2], [4].

  • Administration: Utilizing 10-week-old BALB/c mice, administer the 100 μL vaccine via subcutaneous injection in the nape of the neck on Day 0. Causality: The subcutaneous route at the nape provides optimal drainage to the cervical and brachial lymph nodes, maximizing the interaction between the 10–40 nm PAMs and resident APCs [2].

  • Boosting & Collection: Administer a booster injection on Day 21 (or Day 14 depending on the specific kinetic study). Collect blood via cardiac puncture or saphenous vein bleed on Day 35 to evaluate IgG and IgM antibody titers via ELISA [2], [1].

References

  • [2] Adjuvant Templating Improves On-Target/Off-Target Antibody Ratio Better than Linker Addition for M2-Derived Peptide Amphiphile Micelle Vaccines - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [3] Peptide Antigen Modifications Influence the On-Target and Off-Target Antibody Response for an Influenza Subunit Vaccine - MDPI. MDPI. Available at:[Link]

  • [1] M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines. bioRxiv. Available at:[Link]

  • [4] M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Dipalmitoyllysine-Based Carriers for Protein and Peptide Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The delivery of therapeutic proteins and peptides is often hampered by their inherent instability, rapid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The delivery of therapeutic proteins and peptides is often hampered by their inherent instability, rapid clearance, and poor membrane permeability. Dipalmitoyllysine-based carriers have emerged as a promising platform to overcome these challenges. This comprehensive guide provides an in-depth exploration of the synthesis, preparation, and characterization of these carriers, along with detailed protocols for their application in protein and peptide delivery. By leveraging the unique physicochemical properties of dipalmitoyllysine, researchers can develop stable, efficient, and targeted delivery systems for a new generation of biologic therapeutics. This document serves as a practical resource, grounded in scientific principles, to facilitate the successful implementation of dipalmitoyllysine-based carriers in research and drug development.

Introduction: The Rationale for Dipalmitoyllysine in Protein and Peptide Delivery

The therapeutic potential of proteins and peptides is vast, offering high specificity and potency. However, their clinical translation is often limited by significant delivery hurdles, including enzymatic degradation and low bioavailability.[1] Lipid-based delivery systems, particularly liposomes, have been extensively investigated to protect these delicate macromolecules and facilitate their transport to target sites.[2]

Dipalmitoyllysine, a synthetic amino acid-based lipid, offers several distinct advantages as a building block for these carriers. Its structure, featuring a lysine backbone with two palmitoyl chains, imparts unique self-assembly properties and biocompatibility. The dual acyl chains contribute to the formation of stable bilayer structures, while the lysine headgroup provides opportunities for surface modification and targeted delivery. Furthermore, the amide linkages in some dipalmitoyllysine-derived lipids can enhance the stability of the resulting vesicles compared to traditional ester-linked phospholipids.

This guide will provide a detailed overview of the synthesis of dipalmitoyllysine lipids, the formulation of protein and peptide-loaded carriers, and comprehensive characterization methodologies.

Synthesis of Dipalmitoyllysine-Based Lipids

The synthesis of dipalmitoyllysine lipids is a critical first step in the development of these advanced carriers. While various derivatives exist, a common approach involves the acylation of the α- and ε-amino groups of L-lysine with palmitic acid. A representative synthetic scheme is outlined below, based on methodologies for similar di-acylated amino acids.[3][4]

Protocol 1: Synthesis of Nα,Nε-Dipalmitoyl-L-lysine

Materials:

  • L-lysine

  • Palmitoyl chloride (or N-hydroxysuccinimide ester of palmitic acid)

  • Organic solvents (e.g., dimethylformamide (DMF), chloroform)

  • Base (e.g., triethylamine, pyridine)

  • Reagents for purification (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Dissolution: Dissolve L-lysine in a suitable solvent system. A mixture of DMF, pyridine, and a catalytic amount of acid can be effective.[3]

  • Acylation: Slowly add a molar excess of palmitoyl chloride (or another activated form of palmitic acid) to the lysine solution while stirring at an elevated temperature (e.g., 70°C).[3] The reaction is typically carried out overnight.

  • Precipitation and Purification: After the reaction is complete, add ice water to precipitate the crude dipalmitoyllysine. The product can be further purified by washing with a solvent like ethyl acetate to remove unreacted fatty acid esters, followed by recrystallization from a suitable solvent such as ethanol to yield the pure product.[3]

  • Characterization: Confirm the structure and purity of the synthesized Nα,Nε-dipalmitoyl-L-lysine using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Preparation of Dipalmitoyllysine-Based Carriers

Dipalmitoyllysine lipids can self-assemble into various nanostructures, most commonly liposomes, in aqueous environments.[4] The following protocols detail the preparation of these carriers for protein and peptide encapsulation.

Protocol 2: Preparation of Dipalmitoyllysine Liposomes by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[5]

Materials:

  • Nα,Nε-dipalmitoyl-L-lysine

  • Cholesterol (optional, for modulating membrane fluidity)

  • Other lipids (e.g., DSPC, DSPE-PEG) (optional, for creating hybrid liposomes)[6]

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Protein or peptide solution

Procedure:

  • Lipid Film Formation: Dissolve the dipalmitoyllysine and any other lipids in chloroform in a round-bottom flask. If encapsulating a lipophilic peptide, it can be co-dissolved with the lipids.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing the hydrophilic protein or peptide to be encapsulated. This step should be performed at a temperature above the phase transition temperature (Tc) of the lipid mixture. For dipalmitoyl-based lipids, this is typically above 41°C.[7] The hydration process, involving gentle rotation of the flask, allows the lipid film to swell and form MLVs.[8]

  • Sizing (Optional but Recommended): To obtain vesicles with a more uniform and smaller size distribution, the MLV suspension can be subjected to sonication or extrusion.[8] Extrusion through polycarbonate membranes with defined pore sizes is the preferred method for generating LUVs with a controlled diameter.

Diagram 1: Workflow for Liposome Preparation by Thin-Film Hydration and Extrusion

G cluster_0 Lipid Film Formation cluster_1 Hydration & Encapsulation cluster_2 Sizing (Homogenization) dissolve Dissolve Dipalmitoyllysine and other lipids in organic solvent evaporate Evaporate solvent (Rotary Evaporator) dissolve->evaporate Creates thin lipid film hydrate Add aqueous buffer with protein/peptide vortex Vortex/Agitate above Tc hydrate->vortex Forms Multilamellar Vesicles (MLVs) extrude Extrusion through polycarbonate membrane final Unilamellar Vesicles (LUVs/SUVs) with encapsulated cargo extrude->final G cluster_0 Total Formulation cluster_1 Separation cluster_2 Quantification Total Protein/Peptide-Loaded Liposome Suspension Separation Size Exclusion Chromatography or Centrifugal Ultrafiltration Total->Separation Free Quantify Free Protein/Peptide Separation->Free Indirect Method Encapsulated Lysis of Liposomes & Quantify Encapsulated Protein/Peptide Separation->Encapsulated Direct Method

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Dipalmitoyllysine (DPK) Liposome Stability

Welcome to the Advanced Formulation Support Center. Dipalmitoyllysine (DPK, often denoted as Palm2K or α,ε-dipalmitoyllysine) is a highly effective di-lipid anchor used to functionalize liposomes and form peptide amphiph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. Dipalmitoyllysine (DPK, often denoted as Palm2K or α,ε-dipalmitoyllysine) is a highly effective di-lipid anchor used to functionalize liposomes and form peptide amphiphile micelles (PAMs) for 1[1]. Because it contains two 16-carbon palmitoyl chains, DPK provides a2[2].

However, integrating DPK into lipid nanoparticles frequently introduces thermodynamic and steric challenges. This guide provides mechanistic troubleshooting steps to help scientists resolve macroscopic aggregation, morphological shifts, and premature payload expulsion.

Diagnostic Workflow

G A DPK-Liposome Formulation B Assess Stability Issue A->B C Aggregation / Precipitation B->C D Phase Separation / Expulsion B->D E Morphological Shift B->E F Add Hydrophilic Spacers (e.g., PEG, SG repeats) C->F G Match Tm with Bulk Lipids (e.g., DMPC, Cholesterol) D->G H Tune Zwitterionic Blocks (e.g., (KE)4) E->H

Caption: Diagnostic workflow for resolving common Dipalmitoyllysine (DPK) liposome stability issues.

Part 1: Core Troubleshooting Guides

Q1: My DPK-peptide conjugates are precipitating during thin-film hydration. How can I prevent macroscopic aggregation? A: Aggregation during hydration is typically caused by severe hydrophobic mismatch and poor aqueous dispersibility of the DPK-conjugate. DPK has a massive hydrophobic footprint. If the attached functional peptide is not sufficiently hydrophilic, the conjugate will self-aggregate into insoluble clumps rather than partition evenly into the liposomal bilayer. Mechanistic Solution: Engineer a hydrophilic spacer between the DPK anchor and the functional peptide. Studies demonstrate that introducing a non-helical spacer, such as a1 and prevents aggregation during liposome preparation[1]. Alternatively, incorporating a C-terminal zwitterion-like charge block, such as (KE)4, enhances electrostatic repulsion and 3[3].

Q2: The liposomes form successfully, but the DPK-conjugates are expelled from the bilayer over time (phase separation). Why? A: This is a thermodynamic failure related to the phase transition temperature (Tm) and acyl chain packing. The palmitoyl chains of DPK are 16 carbons long and fully saturated. If your bulk liposome formulation consists of lipids with vastly different chain lengths or high degrees of unsaturation (e.g., DOPC, 18:1), the DPK molecules will laterally phase-separate into rigid "lipid rafts" and eventually be expelled to minimize the membrane's free energy. Mechanistic Solution: Match the hydrophobic thickness of the bulk lipids to the DPK anchor. Formulate your liposomes using 14-carbon or 16-carbon saturated phospholipids, such as Dimyristoylphosphatidylcholine (DMPC) or Dipalmitoylphosphatidylcholine (DPPC). A proven, highly stable baseline formulation for DPK insertion utilizes a2[2]. The cholesterol acts as a critical fluidity buffer, preventing the crystallization of the palmitoyl chains at room temperature.

Q3: My DPK-peptide amphiphile micelles (PAMs) are shifting from spherical nanoparticles to long, insoluble cylinders. How do I control the morphology? A: Morphological shifts in DPK-based micelles are governed by the critical packing parameter (CPP), which is dictated by the volume of the hydrophobic tail versus the electrostatic repulsion of the hydrophilic headgroup. A reduction in headgroup repulsion (e.g., due to high ionic strength in the buffer shielding the surface charges) increases the CPP, driving the transition from high-curvature spheres to low-curvature cylinders. Mechanistic Solution: To maintain spherical or short-cylindrical morphologies (which are generally more stable and immunogenic), you must4[4]. Ensure that your storage buffer has a strictly controlled ionic strength (e.g., 1X PBS, pH 7.4) to maintain consistent electrostatic repulsion among the peptide headgroups.

Part 2: Quantitative Data Summaries

The following table synthesizes expected stability metrics when modifying DPK-based formulations to overcome steric and thermodynamic barriers.

Formulation ModificationPrimary Effect on StabilityCritical Micelle Concentration (CMC)Typical MorphologyAqueous Dispersibility
Unmodified DPK-Peptide High risk of phase separationHigh (>50 μM)Unpredictable / AggregatesPoor (<0.2 mM)
DPK + KSS-(SG)5 Spacer Prevents steric hindranceModerate (~10-20 μM)Spherical LiposomesModerate
DPK + EKGG Repeat Spacer Maximizes aqueous hydrationLow (<5 μM)Spherical LiposomesExcellent (>1.0 mM)
DPK + (KE)4 Zwitterionic Block Electrostatic stabilizationVery Low (<1 μM)Short Cylinders / SpheresExcellent
DPK + DMPC/Cholesterol Bulk Eliminates hydrophobic mismatchN/A (Liposome embedded)Stable BilayerExcellent
Part 3: Standard Operating Procedures (SOPs)
Protocol 1: One-Step Post-Insertion of DPK-Conjugates into Pre-formed Liposomes

Purpose: This method avoids exposing delicate functional peptides to the harsh organic solvents used during thin-film hydration. It relies on the thermodynamic drive of DPK to spontaneously insert into the lipid bilayer.

  • Preparation of Blank Liposomes: Prepare bulk liposomes (e.g., DMPC:Cholesterol) via thin-film hydration. Extrude the suspension 10–15 times through a 100 nm polycarbonate membrane to achieve a uniform baseline Size and Polydispersity Index (PDI).

  • Conjugate Solubilization: Dissolve the DPK-peptide conjugate in sterile 1X PBS (pH 7.4). Crucial Step: If using a highly hydrophobic peptide, pre-warm the buffer to 37°C or add a trace amount of DMSO (≤1% v/v) to ensure complete monomeric dispersion.

  • Incubation: Mix the solubilized DPK-conjugate with the pre-formed liposomes at a2[2].

  • Thermal Annealing: Incubate the mixture at a temperature slightly above the phase transition temperature (Tm) of the bulk lipid (e.g., 37°C for DMPC) for 1-2 hours. This increases membrane fluidity, allowing the palmitoyl chains of DPK to spontaneously partition into the hydrophobic core of the bilayer.

  • Validation Check: Analyze the post-insertion liposomes via Dynamic Light Scattering (DLS). A self-validating successful insertion will maintain the baseline PDI (<0.2) without the appearance of micron-sized aggregate peaks.

Protocol 2: Critical Micelle Concentration (CMC) & Stability Assay via DPH Fluorescence

Purpose: Used to validate the self-assembly stability and thermodynamic threshold of DPK peptide amphiphiles.

  • DPH Preparation: Prepare a 1 μM solution of 1,6-diphenyl-1,3,5-hexatriene (DPH) in PBS. DPH is a hydrophobic probe that fluoresces strongly only when partitioned into a lipidic core.

  • Serial Dilution: Prepare a5[5].

  • Equilibration: Incubate the samples in the dark at room temperature for 1 hour to allow the micelles to reach thermodynamic equilibrium.

  • Fluorescence Measurement: 5[5].

  • Validation Check: Plot fluorescence intensity against the log of the DPK concentration. A sharp, definitive "jerk point" (inflection) in the plot confirms stable micelle formation. A broad or non-existent inflection indicates a failure to assemble into stable hydrophobic cores.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I freeze my DPK-liposomes for long-term storage? A: Freezing without a cryoprotectant will induce ice crystal formation, disrupting the bilayer and causing irreversible DPK expulsion. Always use a cryoprotectant (e.g., 10% sucrose or trehalose) and employ a controlled freeze-thaw method if lyophilization is required.

Q: Why is my DPK-peptide yield so low during solid-phase synthesis? A: Coupling two palmitic acids to a single lysine residue creates extreme steric hindrance. Ensure you are using a non-native Fmoc-Lysine(Fmoc)-OH at the N-terminus, deprotecting both amines simultaneously, and using an5[5].

References
  • Source: nih.
  • Source: rsc.
  • Source: mdpi.
  • Source: researchgate.
  • Source: core.ac.

Sources

Optimization

Part 1: Chemical Properties &amp; Solubility Fundamentals

Welcome to the Technical Support Center for Dipalmitoyllysine (Palm2K) Formulation and Troubleshooting . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dipalmitoyllysine (Palm2K) Formulation and Troubleshooting .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Dipalmitoyllysine—a lysine derivative acylated with two 16-carbon palmitic acid chains—is a powerful structural moiety used to drive the self-assembly of peptide amphiphile micelles (PAMs) and lipid nanoparticles[1][2]. However, its extreme hydrophobicity presents significant challenges during synthesis, purification, and aqueous formulation.

This guide dissects the thermodynamic causality behind these challenges and provides field-proven, self-validating methodologies to ensure your experiments succeed.

Q: Why does Dipalmitoyllysine (Palm2K) cause severe aggregation when introduced directly into aqueous buffers? A: The root cause is thermodynamic. Dipalmitoyllysine (N(2),N(6)-dipalmitoyllysine) possesses an immense hydrophobic moment due to its dual C16 aliphatic chains[3]. When exposed directly to water or standard buffers (like PBS), the thermodynamic penalty of hydrating these hydrophobic tails is unsustainable. To minimize water contact, the molecules undergo rapid, uncontrolled intermolecular hydrophobic collapse, precipitating as amorphous aggregates. To achieve ordered micellization, this hydrophobic driving force must be counterbalanced by a highly hydrophilic sequence (e.g., a zwitterion-like (KE)₄ block) and processed through a controlled solvent-exchange mechanism[1][2].

G2 H1 Dual C16 Chains (Extreme Hydrophobicity) H2 Direct Aqueous Exposure H1->H2 S1 Organic Solvent (Monomer State) H1->S1 Optimal Route H3 Uncontrolled Aggregation H2->H3 S2 Controlled Buffer Exchange S1->S2 S3 Ordered Micelle Assembly S2->S3

Causality of Palm2K aggregation and the solvent-mediated mitigation pathway.

Part 2: Synthesis and Purification (SPPS)

Q: How do I prevent aggregation during the Solid Phase Peptide Synthesis (SPPS) of Palm2K constructs? A: Aggregation often begins on the resin. As the highly hydrophobic palmitoyl chains are added, the growing peptide collapses onto itself, hindering further coupling or cleavage. The Solution: Attach a non-native Fmoc-Lys(Fmoc)-OH to the N-terminus of your sequence. Deprotect both the α- and ε-amines simultaneously using 25% piperidine in DMF. Next, couple palmitic acid in a massive excess (3 to 6 equivalents) using strong coupling reagents (HBTU/HOBt and DIPEA) in N-methyl-2-pyrrolidone (NMP). NMP is vastly superior to DMF at disrupting hydrophobic aggregation on the resin[1][2].

Q: My Palm2K-peptide is completely lost during RP-HPLC purification. What is the mechanism of this loss? A: You are likely using a standard C18 stationary phase. The extreme hydrophobicity of the two C16 chains causes the Palm2K moiety to intercalate irreversibly with the C18 alkyl chains of the column. The Solution: You must switch to a C4 (butyl) reverse-phase column for lipidated peptides[2]. The shorter C4 chains provide sufficient hydrophobic interaction for retention and separation without crossing the threshold into irreversible binding.

Part 3: Micellization and Formulation

Q: How does Palm2K incorporation alter the Critical Micelle Concentration (CMC) and micelle morphology? A: The addition of Palm2K drastically lowers the CMC compared to unmodified peptides due to the amplified hydrophobic effect[2]. Morphologically, the bulky dual-tail structure of Palm2K increases the packing parameter of the amphiphile, driving the self-assembly away from irregular aggregates and toward highly stable spherical or short cylindrical micelles[4][5]. These specific morphologies are highly desirable as they significantly enhance uptake by antigen-presenting cells (APCs) in vaccine development[5].

Quantitative Comparison of Peptide Amphiphile Modifications
Construct TypeModificationCMC Range (μM)Predominant MorphologyImmunological Impact
Native Peptide (e.g., M2e) NoneHigh (~100)Irregular / NoneWeak immunogenicity
Mono-palmitoylated (PalmK) Single C16 chainModerate (~10 - 15)Long CylindersModerate APC uptake
Dipalmitoylated (Palm2K) Dual C16 chainsLow (< 2.0)Spherical / Short CylindersHigh IgG titers, enhanced uptake

Part 4: Self-Validating Experimental Methodology

To ensure reproducible micellization, you must utilize a solvent-exchange protocol. This creates a self-validating system where each step confirms the success of the previous one.

G1 A 1. SPPS & Lipidation Fmoc-Lys(Fmoc)-OH + Palmitic Acid B 2. Cleavage TFA / Scavengers A->B C 3. Purification C4 RP-HPLC Column B->C D 4. Solubilization Dissolve in THF or DMSO C->D E 5. Micellization Aqueous Transition & Dialysis D->E

Workflow for Palm2K peptide amphiphile synthesis, purification, and micellization.

Step-by-Step Protocol: Solvent-Exchange Micellization of Palm2K-Peptides

Phase 1: Organic Solvation

  • Weigh the lyophilized Palm2K-peptide powder into a glass vial.

  • Dissolve the powder in 100% Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) to achieve a concentration of 1 mM.

  • Validation Checkpoint: Inspect the vial visually. The solution must be 100% optically clear. If turbidity persists, sonicate for 5 minutes. Turbidity indicates incomplete disruption of hydrophobic interactions; proceeding will yield amorphous aggregates, not micelles.

Phase 2: Aqueous Transition 4. Place the vial on a magnetic stirrer at medium speed. 5. Using a syringe pump or micropipette, add 1X PBS dropwise (1 drop per second) to the organic solution until a 1:10 (organic:aqueous) ratio is reached. 6. Validation Checkpoint: The solution should exhibit a slight opalescence (the Tyndall effect). This optical scattering confirms the formation of nanoscale colloidal structures (micelles) rather than macroscopic precipitates.

Phase 3: Dialysis & Equilibration 7. Transfer the solution to a Slide-A-Lyzer dialysis cassette with a 2,000 Da Molecular Weight Cut-Off (MWCO). 8. Dialyze against 4L of 1X PBS at 4°C for 48 hours to remove the organic solvent, changing the buffer at 2h, 12h, and 24h marks. 9. Validation Checkpoint: Post-dialysis, extract the solution. There should be zero visible precipitate inside the cassette.

Phase 4: Characterization 10. Measure the critical micelle concentration (CMC) using a 1,6-diphenylhexatriene (DPH) fluorescence assay. Serially dilute the PA in 1 μM DPH in PBS. 11. Validation Checkpoint: Measure fluorescence (Ex: 350 nm, Em: 428 nm). A sharp inflection point in the fluorescence graph confirms the successful encapsulation of DPH within a stable, hydrophobic micellar core[2][4].

References

  • PubChem Compound Summary for CID 3082162, N(2),N(6)-Dipalmitoyllysine National Center for Biotechnology Information (NIH)[Link]

  • Vasoactive intestinal peptide amphiphile micelle material properties influence their cell association and internalization RSC Publishing[Link]

  • M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines bioRxiv[Link]

  • Adjuvant Templating Improves On-Target/Off-Target Antibody Ratio Better than Linker Addition for M2-Derived Peptide Amphiphile Micelle Vaccines MDPI (Pharmaceutics)[Link]

Sources

Troubleshooting

Preventing aggregation of Dipalmitoyllysine nanoparticles

Welcome to the Technical Support Center for Dipalmitoyllysine (DPL) Nanoparticle Formulation. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dipalmitoyllysine (DPL) Nanoparticle Formulation. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. Here, we address the fundamental thermodynamics and fluid dynamics that dictate the behavior of DPL-based systems—such as peptide amphiphile micelles (PAMs) and targeted lipid nanoparticles (LNPs).

Dipalmitoyllysine (often denoted as Palm2K) features two highly hydrophobic palmitoyl chains conjugated to a lysine backbone. While this structure excellently drives self-assembly at low critical micelle concentrations (CMC), it also introduces severe thermodynamic liabilities, making the resulting nanoparticles highly susceptible to aggregation[1]. This guide provides field-proven, self-validating methodologies to ensure colloidal stability throughout your experimental lifecycle.

I. Mechanistic FAQs: The Causality of Aggregation

Q: Why do DPL-based nanoparticles and peptide amphiphiles aggregate so readily in physiological buffers? A: The aggregation of DPL nanoparticles is primarily driven by unshielded hydrophobic interactions and van der Waals forces. DPL possesses a massive hydrophobic domain. When formulated in high ionic strength buffers (like PBS), the salts screen the electrostatic repulsion between the hydrophilic headgroups (or peptide domains) of the nanoparticles[2]. Without sufficient electrostatic repulsion, the exposed hydrophobic patches of the dipalmitoyl chains interact, leading to rapid particle fusion and macroscopic precipitation.

Q: How do pH and buffer selection influence DPL nanoparticle stability? A: Formulation pH directly modulates the ionization state of both the DPL backbone and any co-formulated ionizable lipids. Aggregation occurs most rapidly at a neutral pH if the surface charge of the nanoparticles approaches zero (the isoelectric point), effectively eliminating electrostatic repulsion[2]. To prevent this, initial aqueous mixing should be performed in acidic buffers (e.g., 50 mM citrate, pH 4.0) to ensure full protonation and electrostatic stabilization during the critical nucleation phase, followed by a controlled dialysis into a physiological buffer.

Q: Is PEGylation strictly necessary for DPL nanoparticles? A: Yes, in almost all scalable applications. Incorporating polyethylene glycol (PEG)-conjugated lipids creates a dense hydrophilic steric shield around the nanoparticle. This steric barrier physically prevents the hydrophobic DPL cores from approaching close enough to fuse[3]. Furthermore, PEG is uniquely capable of preventing freeze-drying-induced aggregation without always requiring massive amounts of additional protectants[4].

II. Visualizing the Aggregation Pathway

To effectively troubleshoot, you must understand the competing forces at play during formulation and storage.

G DPL Dipalmitoyllysine (DPL) Monomers Micelles Stable DPL Nanoparticles (Repulsive Forces Dominant) DPL->Micelles Self-Assembly (>CMC) Aggregates Macroscopic Aggregates (Attractive Forces Dominant) Micelles->Aggregates Hydrophobic Core Fusion Freeze Freeze-Thaw / Lyophilization (Ice Crystal Stress) Micelles->Freeze Downstream Processing Buffer High Ionic Strength / Neutral pH (Electrostatic Screening) Buffer->Aggregates Promotes Fusion PEG PEG-Lipid Integration (Steric Shielding) PEG->Micelles Prevents Fusion Freeze->Aggregates Bilayer Disruption Cryo Cryoprotectants (Trehalose/Sucrose Matrix) Cryo->Freeze Vitrification / Protection

Caption: Thermodynamic pathways of DPL nanoparticle aggregation and targeted stabilization interventions.

III. Troubleshooting Guide: Diagnostics & Resolutions

Issue 1: Rapid Precipitation During Microfluidic Mixing
  • Symptom: The solution turns cloudy or white immediately upon mixing the ethanol/lipid phase with the aqueous phase. Dynamic Light Scattering (DLS) shows a Polydispersity Index (PDI) > 0.4 and a Z-average > 500 nm.

  • Root Cause: The solvent exchange rate is too slow, or the aqueous buffer is inducing premature charge screening.

  • Resolution:

    • Increase the Total Flow Rate (TFR) in your microfluidic mixer to at least 12 mL/min to ensure rapid precipitation and uniform nucleation.

    • Ensure the aqueous phase is at an acidic pH (e.g., pH 4.0) to maximize electrostatic repulsion during assembly.

    • Self-Validation Check: Run a 1 mL test batch. If PDI remains > 0.2, increase the PEG-lipid molar ratio by 0.5% until monodispersity is achieved.

Issue 2: Aggregation Post-Lyophilization (Freeze-Drying)
  • Symptom: The freeze-dried cake collapses, or upon reconstitution with deionized water, the nanoparticles are significantly larger than their pre-lyophilization size.

  • Root Cause: Ice crystal formation has mechanically ruptured the lipid bilayers, forcing the hydrophobic DPL chains to aggregate upon thawing[5].

  • Resolution: Introduce a lyoprotectant. The addition of 20% (w/v) sucrose or trehalose is required to form a glassy matrix (vitrification) that replaces water molecules around the lipid headgroups, preserving the nanoparticle structure[5].

IV. Quantitative Impact of Excipients on DPL Stability

The following table synthesizes expected outcomes based on standard formulation adjustments. Use this as a benchmark for your DLS data.

Formulation ConditionPEG-Lipid (mol %)CryoprotectantPost-Processing StateExpected Z-Average (nm)Expected PDIStability Conclusion
PBS (pH 7.4), 25°C0%NoneLiquid> 1000 nm> 0.60Severe Aggregation
Citrate (pH 4.0), 25°C1.5%NoneLiquid75 - 90 nm< 0.15Stable
PBS (pH 7.4), -80°C1.5%NoneFreeze-Thawed400 - 600 nm> 0.40Aggregation (Ice Damage)
PBS (pH 7.4), -80°C1.5%20% TrehaloseFreeze-Thawed80 - 95 nm< 0.18Stable (Vitrified)
Lyophilized & Reconstituted3.0%20% SucroseReconstituted85 - 100 nm< 0.20Highly Stable

V. Self-Validating Experimental Protocols

Protocol A: Microfluidic Synthesis of Monodisperse DPL Nanoparticles

This protocol utilizes rapid micromixing to kinetically trap DPL into stable nanostructures before macroscopic aggregation can occur.

  • Preparation of the Organic Phase: Dissolve DPL (and co-lipids such as cholesterol and PEG-lipid) in absolute ethanol. Causality: Ethanol fully solvates the palmitoyl chains, preventing premature hydrophobic collapse.

  • Preparation of the Aqueous Phase: Prepare a 50 mM Citrate buffer at pH 4.0 containing your payload (e.g., mRNA or peptide antigen).

  • Microfluidic Mixing: Using a staggered herringbone or T-junction microfluidic mixer, combine the organic and aqueous phases at a 1:3 volume ratio. Set the Total Flow Rate (TFR) to 12 mL/min.

  • Immediate Quenching: Collect the output directly into a reservoir containing 4 volumes of the same aqueous buffer to immediately drop the ethanol concentration below 5%.

  • Validation Step (Crucial): Immediately measure the particle size via DLS. A successful run will yield a Z-average of 60-100 nm and a PDI < 0.2. If PDI > 0.2, the formulation has aggregated; discard and re-evaluate the PEG-lipid ratio.

  • Dialysis: Dialyze against 1x PBS (pH 7.4) at 4°C for 12 hours using a 10 kDa MWCO cassette to remove residual ethanol and neutralize the pH.

Protocol B: Lyophilization Workflow for Long-Term Storage

Workflow Step1 1. Formulate Stable LNPs (Confirm PDI < 0.2) Step2 2. Buffer Exchange (Remove Ethanol entirely) Step1->Step2 Step3 3. Add Lyoprotectant (20% w/v Trehalose) Step2->Step3 Prepares Matrix Step4 4. Flash Freezing (Liquid Nitrogen, -196°C) Step3->Step4 Prevents Ice Crystals Step5 5. Primary Drying (Sublimation under Vacuum) Step4->Step5 Step6 6. Reconstitution (DI Water + DLS Validation) Step5->Step6 Yields Stable Powder

Caption: Self-validating workflow for the lyophilization and reconstitution of DPL nanoparticles.

  • Matrix Preparation: To the dialyzed DPL nanoparticles, add D-(+)-Trehalose dihydrate to achieve a final concentration of 20% (w/v). Causality: Trehalose acts as a water substitute, hydrogen-bonding to the lipid headgroups and maintaining the spacing of the bilayer in the absence of hydration[5][6].

  • Flash Freezing: Aliquot the formulation into glass vials and flash-freeze using liquid nitrogen. Causality: Rapid freezing creates amorphous ice rather than large crystalline ice, preventing mechanical shearing of the nanoparticles.

  • Primary Drying: Lyophilize at -40°C under a vacuum of < 100 mTorr for 24-48 hours.

  • Secondary Drying: Gradually ramp the temperature to 20°C over 12 hours to remove bound water.

  • Validation Step: Reconstitute the lyophilized cake with sterile deionized water. Perform DLS. The Z-average should not have increased by more than 10% compared to the pre-lyophilization measurement.

VI. References

  • What Ensures Stability in mRNA Lipid Nanoparticle Systems. Patsnap Eureka. Available at:[Link]

  • How is Lipid Nanoparticle Stability Maintained in Storage? Helix Biotech. Available at: [Link]

  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. PMC / NIH. Available at: [Link]

  • Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying. ACS Publications. Available at: [Link]

  • FlowCam Helps Optimize Lipid Nanoparticle Formulations. Fluid Imaging Technologies. Available at:[Link]

  • M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines. bioRxiv. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Dipalmitoyllysine (Palm2K) Transfection Efficiency In Vitro

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this guide to address the physicochemical and biological variables that dictate the success of Dipalmitoyllysine (Palm2K) base...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this guide to address the physicochemical and biological variables that dictate the success of Dipalmitoyllysine (Palm2K) based transfection systems.

Palm2K is a highly potent synthetic lipid anchor. Its molecular architecture—featuring two 16-carbon palmitoyl chains conjugated to a lysine backbone—imparts exceptional amphipathicity. This drives the thermodynamically favorable self-assembly of peptide amphiphile micelles (PAMs) and lipoplexes ()[1]. In the context of in vitro transfection, the dual C16 chains provide optimal hydrophobic insertion into cellular lipid bilayers, while the cationic lysine core serves as a versatile scaffold for payload condensation and endosomal escape ()[2].

Below, you will find the mechanistic workflow, a self-validating standard operating protocol, and targeted troubleshooting strategies to optimize your transfection yields.

Mechanistic Workflow

TransfectionWorkflow A Palm2K Monomers (Amphiphilic Scaffolds) B Self-Assembly (Micelles/Lipoplexes) A->B Hydrophobic Collapse C Payload Complexation (N/P Ratio Optimization) B->C Electrostatic Condensation D Cellular Endocytosis (Membrane Interaction) C->D In Vitro Incubation E Endosomal Escape (Lipid Fusion/pH Drop) D->E Endosomal Maturation F Cytosolic Release (Gene/Peptide Delivery) E->F Membrane Destabilization

Palm2K-mediated transfection pathway: from self-assembly to cytosolic payload release.

Section 1: Self-Validating Experimental Protocol

A robust transfection protocol must be a self-validating system. By incorporating quality control (QC) checkpoints at each phase, you establish strict causality between your formulation parameters and the final biological readout.

Step 1: Rehydration and Micellization

  • Action: Dissolve the Palm2K-conjugate in a nuclease-free, low-salt buffer (e.g., 10 mM HEPES, pH 7.4) to a stock concentration of 1 mg/mL.

  • Causality: Formulating in low ionic strength prevents premature charge shielding. The strong amphipathicity of the dipalmitoyl group drives spontaneous micellization at exceptionally low concentrations ()[3].

  • QC Checkpoint: Measure the Critical Micelle Concentration (CMC) using a pyrene fluorescence assay. Valid Palm2K assemblies should exhibit a CMC between 0.01 and 0.05 µM.

Step 2: Payload Complexation

  • Action: Add your nucleic acid (DNA/RNA) solution dropwise to the Palm2K micelle suspension while vortexing continuously. Target an N/P (Nitrogen to Phosphate) ratio of 10:1 to 15:1.

  • Causality: The cationic headgroups must fully condense the anionic phosphate backbone of the nucleic acid. Dropwise addition prevents localized supersaturation, which otherwise forces the formulation into a kinetically trapped, aggregated state.

  • QC Checkpoint: Analyze via Dynamic Light Scattering (DLS). The Z-average diameter must be 50–150 nm with a Polydispersity Index (PDI) < 0.2.

Step 3: In Vitro Transfection

  • Action: Dilute the complex in serum-free media (e.g., Opti-MEM) and apply to cells at 70-80% confluency. Incubate for 4-6 hours before replacing with complete growth media.

  • Causality: Serum proteins (like albumin) will prematurely bind to the cationic surface of the Palm2K complexes, neutralizing their Zeta potential and sterically hindering interaction with the negatively charged cellular membrane.

Section 2: Troubleshooting & FAQs

Q1: My transfection efficiency is exceptionally low despite using high concentrations of Palm2K. What is the mechanistic failure? A1: This typically indicates a failure in endosomal escape or suboptimal micelle morphology. Palm2K relies on its hydrophobic tails to fuse with the endosomal membrane. If the complex forms long, entangled cylindrical micelles (often referred to as twines or braids) rather than small spheres, cellular uptake is severely hindered due to steric hindrance ()[4]. Corrective Action: Re-evaluate your formulation's charge block. Incorporating a zwitterion-like charge block (e.g., alternating lysines and glutamic acids) adjacent to the Palm2K anchor forces the assembly into highly efficient, small spherical micelles ()[3].

Q2: I am observing severe cytotoxicity in my in vitro cultures (e.g., HEK293 or CHO cells) post-transfection. How do I mitigate this? A2: Cytotoxicity is directly proportional to the density of unbound cationic headgroups and the presence of free Palm2K monomers disrupting the cell membrane. Because Palm2K has a very low CMC ()[1], excess uncomplexed monomers act as potent detergents, lysing the cellular lipid bilayer. Corrective Action: Perform a dose-response curve to find the minimum effective dose. Dialyze your formulation (using an appropriate MWCO membrane) to remove free monomers prior to cell application. Ensure your N/P ratio does not exceed 20:1.

Q3: Dynamic Light Scattering (DLS) shows my Palm2K complexes are aggregating (>500 nm). How do I control the size? A3: Aggregation occurs when the electrostatic repulsion between complexes is neutralized. This is almost always caused by formulating in high-salt buffers (like PBS) or utilizing an incorrect mixing order. High salt shields the cationic charges, leading to van der Waals-driven flocculation. Corrective Action: Always formulate in a low-salt buffer (e.g., 5% glucose or 10 mM HEPES). Ensure the nucleic acid is added to the Palm2K solution, not the reverse, to maintain an excess of cationic charge during the initial condensation phase.

Section 3: Quantitative Data & Optimization Matrix

Use the following matrix to benchmark your formulation parameters against field-proven standards:

ParameterOptimal RangeMechanistic ImpactTroubleshooting Action
N/P Ratio 10:1 – 15:1Balances nucleic acid condensation with cellular toxicity.Adjust cationic block length or payload concentration.
Particle Size (DLS) 50 – 150 nmDictates endocytic pathway (clathrin-mediated vs. caveolae).Modify mixing speed or buffer ionic strength.
Zeta Potential +20 to +40 mVEnsures robust electrostatic interaction with the anionic cell membrane.Check for payload saturation; reduce serum in media.
CMC 0.01 – 0.05 µMDetermines thermodynamic stability of the micelle upon extreme dilution.Use fluorophore-based CMC assays to validate assembly.
References
  • M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A liposome-based therapeutic vaccine against β-amyloid plaques on the pancreas of transgenic NORBA mice Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Peptide Antigen Modifications Influence the On-Target and Off-Target Antibody Response for an Influenza Subunit Vaccine Source: MDPI Vaccines URL:[Link]

  • Adjuvant Templating Improves On-Target/Off-Target Antibody Ratio Better than Linker Addition for M2-Derived Peptide Amphiphile Micelle Vaccines Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Dipalmitoyllysine (DPL)-Based Vectors

Welcome to the Dipalmitoyllysine (DPL) Vector Support Center. DPL (often referred to as Palm2K in peptide amphiphile literature) is a highly effective lipid-peptide moiety used to drive the self-assembly of peptide amphi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Dipalmitoyllysine (DPL) Vector Support Center. DPL (often referred to as Palm2K in peptide amphiphile literature) is a highly effective lipid-peptide moiety used to drive the self-assembly of peptide amphiphile micelles (PAMs) and lipoplexes for gene, drug, and vaccine delivery[1]. However, balancing its robust transfection efficiency with its inherent cytotoxicity remains a primary challenge for researchers.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to help you mitigate cell death without compromising delivery efficacy.

Part 1: Mechanistic FAQs – Understanding DPL Cytotoxicity

Q1: Why do my DPL-based vectors cause acute cell death within 24 hours of transfection? A: The cytotoxicity of DPL is driven by its molecular structure: a cationic lysine headgroup paired with two highly hydrophobic palmitic acid tails. When formulated at high Nitrogen-to-Phosphate (N/P) ratios, the excess cationic charge interacts aggressively with anionic glycoproteins on the cell membrane. This causes transient pore formation, membrane depolarization, and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis or necrosis[2]. Furthermore, the rigid dipalmitoyl tails can irreversibly intercalate into the cellular lipid bilayer, disrupting cellular homeostasis[3].

Q2: How does the N/P ratio influence the balance between efficacy and toxicity? A: The N/P ratio dictates the net surface charge of your vector-cargo complex. A high N/P ratio ensures complete nucleic acid condensation and rapid endocytosis. However, the uncomplexed DPL molecules left in suspension severely damage cell membranes. Lowering the N/P ratio reduces toxicity but can lead to premature cargo release and vector instability[4].

Mechanism cluster_toxicity High Toxicity Pathway (Unmodified) cluster_mitigation Mitigation Pathway (Optimized) DPL Dipalmitoyllysine (DPL) Vector Complex HighCharge High Charge Density (Excess Cations) DPL->HighCharge Modifications Formulation Adjustments DPL->Modifications Membrane Membrane Disruption & ROS Generation HighCharge->Membrane Death Cell Death (Apoptosis/Necrosis) Membrane->Death Shielding Steric Shielding & Charge Masking Modifications->Shielding Survival Endosomal Escape & High Viability Shielding->Survival

Diagram 1: Mechanistic pathways of DPL-induced cytotoxicity and the impact of formulation adjustments.

Part 2: Troubleshooting Guide – High Cytotoxicity In Vitro

Issue: Cell viability drops below 50% during standard transfection or micelle incubation protocols. Root Cause: Insufficient charge shielding, lack of helper lipids, or excessive vector-to-cargo ratios.

Evidence-Based Mitigation Strategies
  • Incorporate Neutral Helper Lipids: Co-formulate DPL with neutral helper lipids like DOPC or cholesterol. Studies show that replacing highly fusogenic lipids (like DOPE) with DOPC significantly reduces toxicity while maintaining the structural integrity of the complex[3].

  • Implement PEGylation: Introduce 1-5 mol% of PEG-lipids (e.g., DSPE-PEG2000). PEG creates a steric hydration layer that masks the positive surface charge, prevents macroscopic aggregation in serum, and minimizes non-specific interactions with non-target cells[2].

  • Introduce a Polycation Core: Pre-condense your nucleic acid with a polycation (such as protamine) to form a dense core. This drastically reduces the total amount of DPL lipid required to achieve encapsulation, thereby lowering the overall lipid-associated cytotoxicity[5].

Quantitative Formulation Benchmarks
Formulation StrategyDPL to Cargo RatioZeta Potential (mV)Expected Cell ViabilityTransfection Efficacy
Unmodified DPL High (N/P > 10)> +40 mV< 40%High
DPL + DOPC (Helper) Moderate (N/P 5)+25 to +35 mV65% - 75%Moderate-High
DPL + 5% PEG-Lipid Moderate (N/P 5)+5 to +15 mV> 85%Moderate
DPL + Polycation Core Low (N/P < 3)+10 to +20 mV> 90%High

Table 1: Impact of formulation adjustments on DPL vector physicochemical properties and biological outcomes.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and safety, use the following self-validating protocol for preparing low-toxicity DPL/DOPC/PEG lipoplexes. Do not proceed to in vitro testing if the validation checkpoint (Step 5) fails.

Step-by-Step Methodology: Thin-Film Hydration & Complexation
  • Lipid Mixing: In a glass vial, dissolve DPL, DOPC, and DSPE-PEG2000 in chloroform/methanol (2:1 v/v) at a molar ratio of 50:45:5.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Place the vial in a vacuum desiccator overnight to remove residual organic solvents.

  • Hydration & Extrusion: Hydrate the lipid film with sterile RNase-free water or low-salt buffer (e.g., 10 mM HEPES, pH 7.4) to achieve a final lipid concentration of 1 mg/mL. Vortex for 5 minutes. Extrude the suspension 11 times through a 100 nm polycarbonate membrane to ensure uniform unilamellar vesicles.

  • Cargo Complexation: Add the nucleic acid or peptide cargo dropwise to the lipid suspension to achieve an N/P ratio of 5. Incubate at room temperature for 30 minutes to allow electrostatic complexation.

  • CRITICAL CHECKPOINT (Self-Validation): Measure the Zeta Potential using Dynamic Light Scattering (DLS).

    • Pass Condition: Zeta potential is between +5 mV and +20 mV. Proceed to transfection.

    • Fail Condition: Zeta potential is > +20 mV. The charge density is too high and will cause cytotoxicity. Action: Discard the batch and re-titrate by increasing the PEG-lipid molar ratio to 7% or lowering the N/P ratio.

ProtocolWorkflow Step1 1. Lipid Mixing DPL + DOPC + PEG Step2 2. Film Formation Solvent Evaporation Step1->Step2 Step3 3. Hydration & Extrusion Step2->Step3 Step4 4. Complexation Incubate 30 mins Step3->Step4 Step5 Step5 Step4->Step5 Pass Proceed to Transfection Step5->Pass Yes Fail FAIL: Re-titrate PEG or N/P Ratio Step5->Fail No Fail->Step1 Restart

Diagram 2: Self-validating workflow for formulating low-toxicity DPL vectors.

Part 4: Advanced Troubleshooting – Micelle Aggregation & Off-Target Effects

Issue: DPL-based Peptide Amphiphile Micelles (PAMs) are aggregating in vivo, causing injection site necrosis or rapid immune clearance. Root Cause: Dipalmitoyllysine (Palm2K) strongly drives the formation of cylindrical or spherical micelles[1]. Without sufficient electrostatic repulsion, these structures undergo macroscopic aggregation in physiological fluids.

Advanced Solutions:

  • Zwitterionic Charge Blocks: Modify the C-terminus of your peptide amphiphile by adding alternating lysine and glutamic acid repeats (e.g., a (KE)4 block). This creates a zwitterion-like charge block that provides sufficient electrostatic repulsion between individual micelles, preventing aggregation and off-target antibody production without compromising the adjuvant effect[1].

  • pH-Responsive Spacers: If PEGylation is reducing your transfection efficiency (the "PEG dilemma"), utilize hydrolyzable or pH-responsive PEG-lipids. These maintain stability and mask DPL's toxicity at physiological pH (7.4) but rapidly degrade in the acidic environment of the endosome (pH 5.5), exposing the DPL to facilitate endosomal escape[2][4].

References

  • Lipid-based vectors for siRNA delivery Source: PMC - NIH URL:[Link][2]

  • International Journal of Pharmaceutics and Drug Analysis: Reduced Toxicity in Lipid Vectors Source: Semantic Scholar URL:[Link][3]

  • Modification of Lipid-Based Nanoparticles: An Efficient Delivery System for Nucleic Acid-Based Immunotherapy Source: PMC - NIH URL:[Link][4]

  • Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core Source: PubMed - NIH URL:[Link][5]

  • Adjuvant Templating Improves On-Target/Off-Target Antibody Ratio Better than Linker Addition for M2-Derived Peptide Amphiphile Micelle Vaccines Source: PMC - NIH URL:[Link][1]

Sources

Optimization

Section 1: Mechanistic Foundations of DPPL in Lipid Bilayers

Welcome to the Dipalmitoyllysine (DPPL) Liposome Scale-Up Support Center . As drug delivery and vaccine platforms evolve, synthetic lipid anchors like N,N-Dipalmitoyl-L-lysine (DPPL or Palm2K) have become critical for su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Dipalmitoyllysine (DPPL) Liposome Scale-Up Support Center . As drug delivery and vaccine platforms evolve, synthetic lipid anchors like N,N-Dipalmitoyl-L-lysine (DPPL or Palm2K) have become critical for surface functionalization, peptide amphiphile micelle formation, and targeted delivery. However, the unique thermodynamic properties of DPPL introduce specific challenges during industrial scale-up.

This technical guide is designed for researchers and process engineers. It bypasses basic definitions to directly address the mechanistic causality, troubleshooting, and self-validating protocols required to transition DPPL liposomes from benchtop microfluidics to continuous manufacturing.

Q1: Why does the inclusion of Dipalmitoyllysine (DPPL) alter the critical micelle concentration (CMC) and size distribution of my liposomes? A: DPPL consists of two highly hydrophobic palmitic acid chains attached to a hydrophilic lysine headgroup. The strong hydrophobic contribution of the dipalmitoyl moiety significantly lowers the CMC compared to standard single-chain amphiphiles, driving robust and rapid self-assembly. Because DPPL forces earlier nucleation during solvent mixing, it can prematurely trigger vesicle closure. If your mixing kinetics are slower than the DPPL nucleation rate, you will observe a bimodal size distribution or aggregation.

Q2: How do I prevent DPPL-induced aggregation during the solvent injection phase? A: Aggregation occurs when the local lipid concentration exceeds the hydration capacity of the aqueous phase before complete mixing is achieved. To prevent this, you must control the thermodynamic polarity shift. Instead of bulk ethanol injection—which creates chaotic local fluctuations in the water-to-alcohol ratio—utilize Microfluidic Hydrodynamic Focusing (MHF). MHF maintains a mathematically constant water-to-alcohol ratio at every point in the mixing channel, ensuring that the polarity of the solvent increases uniformly, forcing the lipids to self-assemble into planar discs and bend into uniform vesicles simultaneously[1][2].

AssemblyLogic A Dipalmitoyllysine (DPPL) B Hydrophobic Tails (Palmitic Acid) A->B C Hydrophilic Head (Lysine) A->C D Bilayer Insertion (Lowers CMC) B->D Drives E Surface Functionalization (Peptide/Antigen Display) C->E Enables D->E

Structural logic of Dipalmitoyllysine anchoring in liposomal bilayers.

Section 2: Microfluidic Scale-Up Engineering

Q3: When transitioning from bench-scale microfluidics to industrial scale-up, how do we maintain consistent liposome size? A: The fundamental rule of microfluidic scale-up is "numbering up" (parallelization) rather than "scaling up" (increasing channel dimensions). Enlarging the microfluidic channels alters the Reynolds number, fluid velocity, and pressure, which directly dictates the speed of mixing. Simulations and empirical data show that scaling up the cross-sectional area of the channel by 10 to 25 times can increase liposome diameter by 20% to 50% unless hydrodynamic pressure is proportionally increased[3]. Therefore, substituting a hypothetical bulk ethanol injection plant with a block of parallel microfluidic devices ensures you maintain the exact exquisite control over liposome size and polydispersity index (PDI) achieved at the bench[4].

Q4: What are the critical process parameters (CPPs) for tuning DPPL liposomes in continuous-flow systems? A: The final particle size is inversely proportional to the mixing speed and the final polarity of the solvent. The primary CPPs are the Flow Rate Ratio (FRR) and the Total Flow Rate (TFR). A higher FRR (more aqueous buffer relative to ethanol) causes a rapid spike in solvent polarity, forcing the highly hydrophobic DPPL and structural lipids to precipitate faster, yielding smaller liposomes[5].

Quantitative Data Summary: Microfluidic Process Parameters
Critical Process Parameter (CPP)Operational RangeEffect on Critical Quality Attributes (CQAs)Mechanistic Causality
Flow Rate Ratio (Aqueous:Lipid) 1:1 to 5:1Higher FRR = Smaller Size (nm)Rapid dilution of ethanol increases solvent polarity instantly, accelerating lipid nucleation[2].
Total Flow Rate (TFR) 1 mL/min to 20 mL/minHigher TFR = Lower PDIIncreased hydrodynamic pressure and velocity enhance mixing efficiency and uniformity[1].
Lipid Concentration 5 mM to 50 mMHigher Conc. = Larger Size (nm)More lipid molecules per unit volume lead to the formation of larger planar discs before vesicle closure[1].
Temperature 25°C to 65°CT > Tm = Smaller Size (nm)Operating above the phase transition temperature (Tm) increases membrane fluidity, allowing tighter vesicle curvature[1].

Section 3: Self-Validating Experimental Workflows

To guarantee reproducibility, every protocol must contain internal validation checkpoints. Below is the optimized workflow for continuous-flow production.

Protocol: Continuous-Flow Microfluidic Production of DPPL-Liposomes

Step 1: Lipid Phase Preparation

  • Action: Dissolve structural lipids (e.g., DSPC, Cholesterol) and DPPL in anhydrous ethanol at the desired molar ratio.

  • Causality: DPPL acts as an adapter lipid. Its lysine headgroup allows for post-insertion modification or direct functionalization with targeting antibodies (e.g., anti-transferrin receptor) or antigens[6].

  • Self-Validation Checkpoint: Heat the mixture to 65°C (above the Tm of DSPC). The solution must be optically clear. Any turbidity indicates incomplete solvation of the DPPL, which will cause catastrophic microchannel fouling.

Step 2: Aqueous Phase Preparation

  • Action: Prepare the aqueous buffer (e.g., PBS, pH 7.4) containing your hydrophilic therapeutic cargo. Filter through a 0.22 µm PES membrane.

  • Causality: Particulates act as heterogeneous nucleation sites, leading to uncontrolled liposome sizes.

Step 3: Microfluidic Hydrodynamic Focusing (MHF)

  • Action: Prime the microfluidic system. Inject the lipid phase into the central channel and the aqueous phase into the two lateral intersecting channels. Set FRR to 3:1 and TFR to 12 mL/min.

  • Causality: The lateral aqueous streams hydrodynamically focus the ethanol stream into a narrow sheet, reducing the diffusion distance to the nanoscale and ensuring millisecond mixing times[2].

  • Self-Validation Checkpoint: Measure the initial effluent using Dynamic Light Scattering (DLS). The PDI must be ≤ 0.2. A PDI > 0.2 indicates flow pulsation; check syringe pump stability[2].

Step 4: Tangential Flow Filtration (TFF)

  • Action: Immediately process the microfluidic effluent via TFF using a 100 kDa MWCO hollow fiber cartridge. Diafilter with 5-7 volume exchanges of buffer.

  • Causality: The microfluidic output contains 25% residual ethanol (at a 3:1 FRR). Time-dependent exposure to ethanol increases membrane fluidity, causing liposomes to fuse, alter their lamellarity, and leak encapsulated cargo[5]. Rapid ethanol removal locks the vesicles into their kinetically trapped size.

Workflow N1 Lipid Phase (DPPL + Phospholipids in Ethanol) N3 Microfluidic Hydrodynamic Focusing (Rapid Polarity Shift) N1->N3 N2 Aqueous Phase (Buffer + Hydrophilic Cargo) N2->N3 N4 Liposome Self-Assembly (Vesicle Closure) N3->N4 N5 Tangential Flow Filtration (TFF) (Ethanol Removal) N4->N5 N6 Sterile Filtration & Fill (0.22 µm) N5->N6

Microfluidic scale-up workflow for Dipalmitoyllysine liposome production.

Section 4: Downstream Processing & Troubleshooting

Q5: We are observing drug leakage during the TFF step. How do we troubleshoot this? A: Drug leakage during TFF is almost always a function of the ethanol removal rate versus the lipid bilayer's phase transition state. If the ethanol is removed too slowly, the DPPL-integrated bilayer remains highly fluid, allowing small hydrophilic molecules to diffuse out[5]. Troubleshooting Step: Increase the transmembrane pressure (TMP) slightly to accelerate the diafiltration rate, or actively cool the retentate reservoir to 4°C. Cooling forces the lipid bilayer below its Tm, rigidifying the membrane and locking the cargo inside while the ethanol is washed away.

Q6: Can DPPL liposomes be terminally sterilized? A: Due to the heat sensitivity of the lipid bilayer and the potential degradation of the lysine-conjugated peptides/antibodies, heat sterilization (autoclaving) is strictly prohibited. DPPL liposomes scaled via microfluidics typically possess a tightly controlled size of 50–150 nm[1][2]. This allows for highly efficient terminal sterile filtration through 0.22 µm polyethersulfone (PES) or polyvinylidene fluoride (PVDF) membranes with minimal product loss.

References

  • A Facile Microfluidic Method for Production of Liposomes. Anticancer Research. Available at: [Link]

  • Mass Production of Liposomes—Pushing Forward Next-Generation Therapies. ÉTS Montréal. Available at:[Link]

  • Continuous-Flow Production of Injectable Liposomes via a Microfluidic Approach. MDPI. Available at:[Link]

  • Understanding the effects of ethanol on the liposome bilayer structure using microfluidic-based time-resolved small-angle X-ray scattering and molecular dynamics simulations. PMC (NIH). Available at:[Link]

  • Increase in Liposome Production: From Microfluidics to Milli-fluidics. Concordia's Spectrum. Available at:[Link]

  • Synthesis of a novel adapter lipid using Fc-region mediated antibody modification for post-insert preparation of transferrin receptor. CORE. Available at: [Link]

  • Peptide Antigen Modifications Influence the On-Target and Off-Target Antibody Response for an Influenza Subunit Vaccine. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Dipalmitoyllysine vs. DOTAP for in vivo gene delivery

Dipalmitoyllysine vs. DOTAP: A Comprehensive Comparison Guide for In Vivo Gene Delivery As a Senior Application Scientist, I approach the design of in vivo gene delivery systems not merely as a formulation task, but as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Dipalmitoyllysine vs. DOTAP: A Comprehensive Comparison Guide for In Vivo Gene Delivery

As a Senior Application Scientist, I approach the design of in vivo gene delivery systems not merely as a formulation task, but as a multi-barrier engineering challenge. The transition from in vitro proof-of-concept to in vivo efficacy requires overcoming severe physiological hurdles, including serum nuclease degradation, mononuclear phagocyte system (MPS) clearance, and the formidable challenge of targeted endosomal escape.

For decades, the field has relied heavily on standard cationic lipids. However, the paradigm is shifting toward highly functionalized, modular lipid-peptide conjugates. This guide provides an objective, mechanistic comparison between the traditional gold standard, DOTAP (1,2-Dioleoyl-3-Trimethylammonium-Propane), and the highly versatile Dipalmitoyllysine (DPL) platform.

Mechanistic Overview & Causality in Vector Design

DOTAP: The Electrostatic Workhorse

DOTAP is a widely used cationic lipid due to its strong interactive property with the negatively charged phosphate backbone of DNA[1]. It relies on a permanently charged quaternary ammonium headgroup to drive spontaneous electrostatic condensation, forming lipoplexes. While cationic DNA carrier systems like DOTAP exhibit successful gene delivery in vitro, their systemic delivery is severely hindered by complex instability under physiological salt concentrations (150 mM), which promotes aggregation, protein corona formation, and vascular blockage[2].

Dipalmitoyllysine (DPL): The Modular Anchor

Dipalmitoyllysine (N,N-dipalmitoyl-L-lysine) represents a more sophisticated approach. Instead of relying solely on bulk positive charge, DPL serves as a robust hydrophobic anchor used to construct peptide-functionalized liposomes and peptide amphiphile micelles (PAMs)[3]. By leveraging hydrophobic ion pairing (HIP), DPL acts as a counterion to encapsulate charged hydrophilic nucleic acids into stable, charge-shielded nanocarriers[4].

The true power of DPL lies in its modularity. For instance, conjugating an Apolipoprotein E (ApoE) mimetic peptide to a DPL anchor enables efficient blood-brain barrier (BBB) penetration and targeted delivery to gliomas[5]. Furthermore, ternary complexes incorporating DPL, DNA, and functional proteins have shown a 5- to 7-fold enhancement in reporter gene expression compared to binary complexes, particularly in the presence of serum[6].

Visualizing the Delivery Pathways

The structural differences between DOTAP and DPL dictate entirely different cellular trafficking pathways. DOTAP relies on non-specific interactions, whereas DPL conjugates actively hijack cellular machinery.

G cluster_0 DOTAP Lipoplex Pathway cluster_1 DPL-Peptide Amphiphile Pathway D1 DOTAP/DNA Lipoplex (Positive Charge) D2 Non-Specific Cellular Uptake D1->D2 D3 Endosomal Entrapment D2->D3 D4 Lipid Mixing & Cytosolic Release D3->D4 P1 DPL-Peptide/DNA Complex (Ligand Functionalized) P2 Receptor-Mediated Endocytosis P1->P2 P3 Targeted Endosome P2->P3 P4 Peptide-Driven Escape & Nuclear Localization P3->P4

Comparison of intracellular trafficking pathways for DOTAP and DPL-mediated gene delivery.

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and in vivo performance metrics of both systems based on established literature.

FeatureDOTAP (1,2-Dioleoyl-3-Trimethylammonium-Propane)DPL (Dipalmitoyllysine-based Conjugates)
Primary Assembly Mechanism Spontaneous lipoplex formation via electrostatic charge neutralization.Hydrophobic ion pairing (HIP) and micellar self-assembly.
In Vivo Serum Stability Low. Prone to rapid opsonization and aggregation in physiological salt (150 mM).High. Can be PEGylated and sterically shielded; forms highly stable micellar cores.
Targeting Capability Non-specific. Relies entirely on bulk electrostatic interactions with cell membranes.Highly specific. Enables modular conjugation of targeting ligands (e.g., ApoE, TAT, NLS).
Toxicity Profile Moderate to High. Permanent positive charge induces dose-dependent cytotoxicity.Low. Biocompatible lipid-peptide structure mimics native biological molecules.
Endosomal Escape Mechanism Mediated by lipid phase transition (lamellar to inverted hexagonal phase).Mediated by conjugated functional peptides (e.g., cell-penetrating peptides).

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized, step-by-step methodologies for formulating both delivery vectors, emphasizing the causality behind each critical step.

Protocol 1: Preparation of DOTAP/DNA Lipoplexes

Objective: To formulate monodisperse lipoplexes optimized for systemic stability.

  • Thin-Film Hydration: Dissolve DOTAP and a helper lipid (e.g., DOPE) at a 1:1 molar ratio in chloroform. Dry under a gentle nitrogen stream and place under vacuum overnight.

    • Causality: DOPE is included because its cone-shaped geometry facilitates the transition to the inverted hexagonal (HII) phase, which is strictly required for endosomal membrane destabilization[1].

  • Extrusion: Hydrate the lipid film with a low-salt buffer (e.g., 5% dextrose) to form multilamellar vesicles. Extrude 10-15 times through a 100 nm polycarbonate membrane.

    • Causality: This step is non-negotiable for in vivo applications; monodisperse vesicles below 200 nm are required to prevent fatal pulmonary embolism caused by large aggregates[2].

  • Electrostatic Condensation: Add plasmid DNA to the extruded DOTAP liposomes at an N/P (nitrogen-to-phosphate) ratio of 4:1. Incubate at room temperature for 20 minutes.

    • Causality: Low ionic strength (5% dextrose) is critical here. Physiological salt concentrations (150 mM NaCl) would screen the electrostatic interactions during assembly, leading to macroscopic precipitation rather than controlled nanoscale condensation[2].

Protocol 2: Synthesis and Assembly of DPL-Peptide/DNA Targeted Complexes

Objective: To formulate targeted peptide amphiphile micelles (PAMs) using DPL.

  • Solid-Phase Peptide Synthesis (SPPS) and Lipidation: Utilize Fmoc-based SPPS to synthesize your targeting sequence (e.g., ApoE mimetic). Perform N-terminal lipidation with dipalmitoyllysine (DPL) directly on-resin.

    • Causality: This covalent linkage ensures the targeting peptide remains irreversibly anchored to the lipid core during systemic circulation, preventing premature ligand shedding that plagues non-covalently inserted peptides[5].

  • Hydrophobic Ion Pairing (HIP): Mix the purified DPL-peptide conjugate with plasmid DNA in an organic/aqueous co-solvent system.

    • Causality: DPL acts as a hydrophobic counterion, pairing with the negatively charged phosphate backbone of the DNA[4]. This neutralizes the charge and drives the spontaneous self-assembly of immunostimulatory spherical micelles[3].

  • Dialysis and Purification: Dialyze the complex against 1X PBS (pH 7.4) using a 10 kDa MWCO membrane to remove residual solvents.

    • Causality: Unlike DOTAP, which aggregates in PBS, the zwitterionic and steric shielding provided by the functional peptide domains of DPL-conjugates maintains strict colloidal stability in physiological salts[2].

References

  • 6 - nih.gov 2.1 - nih.gov 3.4 - nih.gov

  • 2 - acs.org 5.3 - nih.gov 6.5 - tandfonline.com

Sources

Comparative

Comparing Dipalmitoyllysine and DPPC in liposomal formulations

Comparative Analysis of Dipalmitoyllysine and DPPC in Nanocarrier Formulations: Mechanisms, Methodologies, and Applications The selection of lipid precursors fundamentally dictates the thermodynamic stability, morphology...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Dipalmitoyllysine and DPPC in Nanocarrier Formulations: Mechanisms, Methodologies, and Applications

The selection of lipid precursors fundamentally dictates the thermodynamic stability, morphology, and in vivo performance of nanocarrier formulations. For decades, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) has served as the gold-standard phospholipid for engineering bilayer liposomes, particularly in temperature-triggered drug delivery. Recently, however, synthetic lipidated amino acids like Dipalmitoyllysine (often denoted as Palm2K) have emerged as powerful alternatives for engineering peptide amphiphile micelles (PAMs), revolutionizing subunit vaccine delivery and immunotherapy.

This guide provides an objective, data-driven comparison of DPPC and Dipalmitoyllysine, detailing their structural divergence, self-assembly mechanisms, and validated experimental protocols.

Structural and Thermodynamic Divergence

The distinct performance profiles of DPPC and Dipalmitoyllysine stem from their molecular geometries and how they interact with aqueous environments.

  • DPPC (Phospholipid): DPPC is a zwitterionic phospholipid containing two saturated 16-carbon (palmitoyl) chains and a bulky phosphocholine headgroup. This creates a roughly cylindrical molecular geometry (packing parameter ≈ 0.5). Thermodynamically, DPPC favors the formation of planar bilayers that close into unilamellar or multilamellar liposomes to minimize the exposure of its hydrophobic tails. A critical property of DPPC is its main gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41.4 °C[1]. Below this temperature, the saturated chains pack tightly in a rigid gel phase, preventing payload leakage; above it, the membrane fluidizes, enabling rapid drug release[2].

  • Dipalmitoyllysine (Lipidated Amino Acid): Dipalmitoyllysine consists of two palmitic acid chains conjugated to the α- and ε-amines of a lysine residue. Unlike DPPC, it is rarely used as a standalone structural lipid. Instead, it is synthesized directly onto the N-terminus of highly charged, hydrophilic peptides (such as antigens) to create peptide amphiphiles (PAs)[3]. The combination of the massive, hydrated peptide headgroup and the highly hydrophobic lipid tail creates a cone-like geometry. This drives a hydrophobic collapse into highly curved structures, typically spherical or short cylindrical micelles, while drastically lowering the critical micelle concentration (CMC) to the nanomolar range[4].

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical properties of DPPC and Dipalmitoyllysine-based formulations based on recent biophysical characterizations.

PropertyDPPC (Standalone Lipid)Dipalmitoyllysine (as Palm2K-Peptide Amphiphile)
Chemical Nature Zwitterionic PhospholipidSynthetic Lipidated Amino Acid
Primary Assembly Bilayer Liposomes (SUVs, LUVs, MLVs)Peptide Amphiphile Micelles (PAMs)
Critical Metric Tm ≈ 41.4 °C[1]CMC ≈ 0.04 μM[4]
Morphology Spherical Vesicles (Aqueous Core)Spherical / Short Cylindrical Micelles (Hydrophobic Core)[4]
Primary Application Thermosensitive Drug Delivery[2]Subunit Vaccines & Immunotherapy[5]

Mechanistic Assembly Pathways

The self-assembly workflows for these two molecules are entirely distinct. DPPC requires mechanical energy (extrusion or sonication) to force hydrated lipid sheets into uniform vesicles. In contrast, Dipalmitoyllysine-conjugated peptides undergo spontaneous micellization driven by the entropic penalty of water surrounding the palmitoyl chains.

G Start Lipid Precursor Selection DPPC DPPC (Zwitterionic Phospholipid) Start->DPPC DPL Dipalmitoyllysine (Palm2K) (Lipidated Amino Acid) Start->DPL TFH Thin-Film Hydration & Extrusion (>41.4°C) DPPC->TFH Cylindrical Geometry (Packing Parameter ~0.5) SPPS Solid-Phase Peptide Synthesis & Direct Aqueous Hydration DPL->SPPS Conjugation to Hydrophilic Peptide Liposome Bilayer Liposomes (Tm ≈ 41.4°C) TFH->Liposome Bilayer Closure Micelle Peptide Amphiphile Micelles (CMC ≈ 0.04 μM) SPPS->Micelle Hydrophobic Core Collapse

Fig 1. Divergent self-assembly workflows of DPPC liposomes and Dipalmitoyllysine micelles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the optimal methodologies for formulating and validating both systems.

Protocol A: Preparation and Validation of DPPC Thermosensitive Liposomes

Causality Note: Extrusion is strictly preferred over sonication. Sonication yields a highly heterogeneous size distribution, which artificially broadens the phase transition peak during thermal analysis, masking the true thermodynamic behavior of the DPPC bilayer[1].

  • Lipid Film Formation: Dissolve DPPC (and any stabilizing lipids like HSPC or DSPE-PEG2000) in a chloroform/methanol mixture. Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation overnight to yield a dry lipid film.

  • Hydration: Hydrate the film with a pre-heated aqueous buffer (e.g., PBS or a calcein dye solution for release assays). Critical: The buffer must be heated to at least 50 °C (well above the DPPC Tm of 41.4 °C) to ensure the lipid is in the disordered fluid phase[1].

  • Extrusion: Pass the hydrated suspension 10–15 times through a polycarbonate membrane (e.g., 100 nm pore size) using a heated extruder maintained at 50 °C.

  • Validation (Tm Determination): Analyze the resulting liposomes using Differential Scanning Calorimetry (DSC) or Nanoplasmonic Sensing (NPS). A sharp endothermic peak or NPS signal drop at ~41.0 °C to 41.4 °C confirms the successful formation of highly ordered DPPC bilayers[1].

Protocol B: Synthesis and Assembly of Dipalmitoyllysine Peptide Amphiphiles (PAMs)

Causality Note: Solid-Phase Peptide Synthesis (SPPS) allows the precise N-terminal addition of the lipid tails. This specific orientation ensures the hydrophobic core can collapse seamlessly without sterically hindering the C-terminal functional/antigenic domain, which must remain surface-exposed to interact with immune cells[3].

  • Peptide Elongation: Synthesize the desired hydrophilic peptide sequence (e.g., an M2e-derived influenza antigen) on a resin using standard Fmoc chemistry[5].

  • Lysine Conjugation: Couple a non-native Fmoc-Lys(Fmoc)-OH to the N-terminus of the peptide. Remove the Fmoc protecting groups from both the α- and ε-amines using 6% piperazine and 0.1 M HOBt in dimethylformamide (DMF)[3].

  • Lipidation: Couple palmitic acid to both exposed amines of the N-terminal lysine using standard coupling reagents (e.g., HBTU/DIPEA) to form the Dipalmitoyllysine (Palm2K) moiety[3].

  • Cleavage and Self-Assembly: Cleave the peptide amphiphile from the resin using a trifluoroacetic acid (TFA) cocktail. Purify via HPLC. To induce self-assembly, simply dissolve the lyophilized PA powder in an aqueous buffer. The ultra-low CMC (≈ 0.04 μM) ensures spontaneous micellization into spherical or short cylindrical PAMs[4].

Strategic Applications in Drug Development

The choice between DPPC and Dipalmitoyllysine is ultimately dictated by the therapeutic goal:

  • DPPC for Targeted Oncology: DPPC's sharp phase transition makes it the backbone of Thermosensitive Liposomes (TSLs). By formulating DPPC with slight molar ratios of HSPC, scientists can fine-tune the Tm to ~41.5 °C. When these liposomes circulate through a tumor site subjected to mild local hyperthermia (42–45 °C), the DPPC bilayer melts, triggering massive, localized release of chemotherapeutics (e.g., calcein or doxorubicin) while remaining stable at the physiological baseline of 37 °C[2].

  • Dipalmitoyllysine for Next-Generation Vaccines: Dipalmitoyllysine is transforming subunit vaccine design. By templating antigens into PAMs, the formulation mimics the size and geometry of a virus. These Palm2K-driven micelles exhibit superior trafficking through lymphatic vessels and enhanced uptake by antigen-presenting cells (APCs) compared to soluble peptides, eliciting robust, long-lasting IgG antibody titers without the need for complex encapsulation processes[3][5].

Sources

Validation

Efficacy of Dipalmitoyllysine-Based Adjuvants Compared to Alum: A Comprehensive Technical Guide

Introduction The development of next-generation subunit and synthetic peptide vaccines requires adjuvants capable of eliciting robust, targeted immune responses. Historically, aluminum salts (alum) have served as the gol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of next-generation subunit and synthetic peptide vaccines requires adjuvants capable of eliciting robust, targeted immune responses. Historically, aluminum salts (alum) have served as the gold standard, providing a strong depot effect and promoting humoral immunity (1)[1]. However, alum's inability to efficiently cross-present antigens and stimulate CD8+ cytotoxic T lymphocyte (CTL) responses limits its utility in therapeutic cancer vaccines and intracellular viral targets (2)[2].

Enter dipalmitoyllysine-based adjuvants (e.g., Pam2Cys, Palm2K). These synthetic lipopeptides act as potent Toll-like receptor 2 and 6 (TLR2/6) agonists (3)[3]. By directly conjugating dipalmitoyllysine to peptide antigens, researchers can create self-adjuvanting peptide amphiphile micelles (PAMs) that dramatically enhance both humoral and cellular immunity without the off-target toxicity associated with traditional adjuvants (4)[4].

Mechanistic Comparison: Alum vs. Dipalmitoyllysine

To understand the efficacy differences, we must analyze their distinct mechanisms of action.

Alum functions primarily by forming a particulate depot at the injection site, which is phagocytosed by antigen-presenting cells (APCs). This triggers the NLRP3 inflammasome, leading to IL-1β release and a heavily Th2-skewed immune response (antibody production)[1].

Conversely, dipalmitoyllysine mimics bacterial lipoproteins. When the dipalmitoyl moiety binds to the TLR2/TLR6 heterodimer on dendritic cells, it activates the MyD88-dependent signaling cascade[3]. This leads to the upregulation of NF-κB, profound dendritic cell maturation, and a balanced Th1/Th2 response, crucially enabling the cross-presentation required for CD8+ T cell activation[1].

Pathways cluster_alum Alum Adjuvant Pathway cluster_pam Dipalmitoyllysine (Pam2Cys) Pathway Alum Alum Depot NLRP3 NLRP3 Inflammasome Alum->NLRP3 Phagocytosis IL1b IL-1β Release NLRP3->IL1b Activation Th2 Th2 Skewed Response IL1b->Th2 CD4+ T Cell Diff. Pam Pam2Cys / Palm2K TLR26 TLR2/TLR6 Heterodimer Pam->TLR26 Receptor Binding MyD88 MyD88 / NF-κB TLR26->MyD88 Signal Transduction Th1 Th1 & CD8+ T Cell MyD88->Th1 DC Maturation

Mechanistic comparison of Alum and Dipalmitoyllysine signaling pathways.

Quantitative Efficacy Comparison

The following table synthesizes experimental data comparing the immunological profiles of Alum and Dipalmitoyllysine-based formulations.

ParameterAlum (Aluminum Hydroxide/Phosphate)Dipalmitoyllysine (Pam2Cys / Palm2K)Mechanistic Driver
Primary Immune Skew Th2 (Humoral)Balanced Th1/Th2 & Robust CTLTLR2/6 activation drives IL-12 production, skewing towards Th1[3].
CD8+ T Cell Activation Poor / NegligibleHighly EffectiveEnhanced MHC-I cross-presentation by mature dendritic cells[2].
Delivery Mechanism Insoluble DepotSelf-Assembling Micelles (PAMs)Amphiphilic nature of dipalmitoyllysine drives micellar self-assembly[4].
Antibody Isotype High IgG1High IgG2a & IgG1Th1 cytokines (IFN-γ) promote class switching to IgG2a[1].
Systemic Toxicity Low (Localized granulomas)Low (Targeted delivery)Covalent linkage ensures co-delivery, minimizing systemic cytokine storms[4].

Self-Validating Experimental Protocol: Evaluating Adjuvant Efficacy In Vivo

To objectively compare these adjuvants, a rigorous, self-validating experimental design is required. The following protocol details the evaluation of a dipalmitoyllysine-conjugated HPV E7 peptide vaccine versus an alum-adjuvanted formulation[2].

Workflow Prep Formulation & TEM Validation Imm Subcutaneous Immunization Prep->Imm Harvest Tissue Harvest (Day 28) Imm->Harvest Assay ELISA & ELISPOT Analysis Harvest->Assay

Step-by-step in vivo experimental workflow for adjuvant efficacy evaluation.

Step 1: Vaccine Formulation and Validation
  • Synthesis: Synthesize the target peptide antigen (e.g., HPV16 E7) with a dipalmitoyllysine (Pam2Cys) moiety covalently attached to the N-terminus via standard solid-phase peptide synthesis[3].

  • Causality of Choice: Covalent linkage ensures the antigen and TLR2 agonist are co-delivered to the exact same dendritic cell, preventing premature antigen degradation and maximizing MHC presentation[1].

  • Validation (Self-Validating Step): Rehydrate the lyophilized lipopeptide in sterile PBS. Analyze the solution using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) to confirm self-assembly into micelles (typically 10-20 nm in diameter). Do not proceed to immunization unless micelle formation is confirmed, as unassembled peptides are rapidly cleared[4]. For the Alum control, mix the unconjugated peptide with Alhydrogel (1:1 v/v) and incubate for 30 minutes to ensure adsorption.

Step 2: Murine Immunization Strategy
  • Subjects: Use female C57BL/6 mice (6-8 weeks old).

  • Administration: Inject 100 μL of the formulation subcutaneously at the base of the tail on Days 0, 14, and 28.

  • Causality of Choice: Subcutaneous injection at the tail base targets the draining inguinal lymph nodes, providing a direct physiological route for micelle trafficking and dendritic cell interaction.

  • Controls: Include a PBS-only group (negative baseline) and an unconjugated peptide + Alum group (benchmark control).

Step 3: Cellular and Humoral Assays (Day 35)
  • Splenocyte Harvest: Euthanize mice and harvest spleens. Isolate splenocytes and plate at 5×105 cells/well in an IFN-γ ELISPOT plate.

  • Restimulation: Restimulate cells with the native E7 peptide for 24 hours.

  • Causality of Choice: The ELISPOT assay directly quantifies the number of antigen-specific CD8+ T cells capable of secreting IFN-γ. Dipalmitoyllysine formulations typically yield >500 spot-forming units (SFU)/ 106 cells, whereas alum yields <50 SFU/ 106 cells, proving the lipopeptide's superiority in cellular immunity[2].

  • Serum ELISA: Collect blood via cardiac puncture. Perform ELISA to quantify antigen-specific IgG1 and IgG2a. The IgG2a/IgG1 ratio serves as an internal validation of the Th1/Th2 skew.

Conclusion

While alum remains a viable adjuvant for traditional prophylactic vaccines requiring purely humoral responses, it is fundamentally inadequate for targets requiring cellular immunity. Dipalmitoyllysine-based adjuvants overcome this limitation by leveraging TLR2/6 pathways to induce potent, targeted Th1 and CD8+ T cell responses. By engineering self-adjuvanting peptide micelles, researchers can achieve superior immunogenicity, making dipalmitoyllysine a critical tool in the development of modern therapeutic vaccines.

References

  • Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists Source: Molecules (nih.gov), 2019 URL:3

  • Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships Source: Clinical and Vaccine Immunology (nih.gov), 2013 URL:1

  • A synthetic chimeric peptide harboring human papillomavirus 16 cytotoxic T lymphocyte epitopes shows therapeutic potential in a murine model of cervical cancer Source: Immunologic Research (researchgate.net), 2013 URL:2

  • Adjuvant Templating Improves On-Target/Off-Target Antibody Ratio Better than Linker Addition for M2-Derived Peptide Amphiphile Micelle Vaccines Source: Pharmaceutics (nih.gov), 2025 URL:4

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Comparative

A Head-to-Head Comparison of Cationic Lipids for Nucleic Acid Delivery: Dipalmitoyllysine in Focus

Introduction: The Critical Role of Cationic Lipids in Modern Therapeutics The advent of nucleic acid-based therapies, including mRNA vaccines and siRNA therapeutics, represents a paradigm shift in medicine. The success o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Cationic Lipids in Modern Therapeutics

The advent of nucleic acid-based therapies, including mRNA vaccines and siRNA therapeutics, represents a paradigm shift in medicine. The success of these modalities, however, is critically dependent on their delivery vehicle. Lipid nanoparticles (LNPs) have emerged as the most clinically advanced platform for this purpose, and at the heart of every LNP is a cationic (or ionizable) lipid.[1] These specialized molecules are essential for encapsulating negatively charged nucleic acids and facilitating their delivery into target cells.[]

Historically, permanently charged cationic lipids were the primary tools for gene transfection.[1][3] However, their fixed positive charge, while effective for binding nucleic acids, often leads to cytotoxicity and rapid clearance from circulation.[4] This challenge spurred the development of a new generation: ionizable lipids . These lipids possess a finely-tuned pKa, allowing them to maintain a neutral charge at physiological pH (around 7.4) and become positively charged only in the acidic environment of the endosome.[5][6] This "pH switch" mechanism is the cornerstone of the high efficiency and improved safety profile of modern LNP-based drugs, such as the siRNA therapeutic Onpattro® (using DLin-MC3-DMA) and the Pfizer-BioNTech COVID-19 vaccine (using ALC-0315).[1][7]

This guide provides a head-to-head comparison of Dipalmitoyllysine (DPL), a cationic lipid derived from a natural amino acid, with other seminal cationic and ionizable lipids: the classic permanently charged lipid DOTAP , and the clinically validated ionizable lipids DLin-MC3-DMA and ALC-0315 . We will delve into their structural differences, mechanisms of action, and performance characteristics, supported by established experimental protocols for their evaluation.

Profiling the Lipids: Structure Defines Function

The efficacy and safety of a cationic lipid are intrinsically linked to its molecular structure, which typically consists of a hydrophilic headgroup, a hydrophobic region, and a linker connecting the two.[8]

  • Dipalmitoyllysine (DPL): DPL features a lysine amino acid as its cationic headgroup. Two saturated 16-carbon palmitoyl chains are attached to the α- and ε-amino groups of the lysine, likely via stable amide bonds.[9] The use of a natural amino acid headgroup suggests a potential for high biocompatibility and defined metabolic pathways. Its charge characteristics would depend on the pKa of lysine's amine groups.

  • DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): DOTAP is a quintessential example of a permanently cationic lipid.[1] Its headgroup is a quaternary ammonium, which carries a fixed positive charge regardless of the surrounding pH. It possesses two unsaturated oleoyl (18-carbon) chains.[] This constant charge ensures strong electrostatic interaction with nucleic acids but is also a primary contributor to its cytotoxicity.[4][10]

  • DLin-MC3-DMA (MC3): The gold-standard ionizable lipid for siRNA delivery, MC3, features a dimethylamino headgroup.[11][12] This tertiary amine has an apparent pKa of approximately 6.4, which is the key to its pH-sensitive action.[7] Its two linoleyl (18-carbon) lipid tails contain two double bonds each, contributing to the fluidity of the LNP structure.[11][12]

  • ALC-0315: A critical component in the Pfizer-BioNTech COVID-19 vaccine, ALC-0315 is a synthetic ionizable lipid with a tertiary amine headgroup.[13][14] Similar to MC3, it is designed to be nearly neutral at physiological pH and become protonated in the acidic endosome.[6][14] Its two hexyldecanoate tails are connected via ester bonds, which are susceptible to hydrolysis by endogenous esterase enzymes, promoting biodegradability and clearance.[14]

Comparative Analysis: Performance and Mechanism

The ultimate test of a cationic lipid lies in its performance. We compare these lipids across the critical metrics of delivery efficiency, cytotoxicity, and mechanism of action.

FeatureDipalmitoyllysine (DPL)DOTAPDLin-MC3-DMA (MC3)ALC-0315
Lipid Type Cationic (Amino Acid-Based)Permanently CationicIonizableIonizable
Headgroup Lysine (Primary/Secondary Amines)Quaternary AmmoniumTertiary AmineTertiary Amine
Charge Profile pH-dependent (cationic at lower pH)Permanent Positive ChargepH-switchable (pKa ~6.4)pH-switchable
Key Structural Feature Amino acid headgroup, Amide linkersUnsaturated (C18:1) tailsDi-unsaturated (C18:2) tailsEster-linked tails for biodegradability
Notable Application Research / Biocompatible materialsIn vitro transfection reagent[15][16]siRNA drug Onpattro®[7][12]mRNA vaccine BNT162b2[1][13]
Mechanism of Cellular Uptake and Endosomal Escape

The fundamental difference between permanently cationic and ionizable lipids is their mechanism for releasing the nucleic acid payload into the cytoplasm.

G cluster_0 Permanently Cationic (e.g., DOTAP) cluster_1 Ionizable (e.g., MC3, ALC-0315) DOTAP_LNP LNP (Positively Charged) Cell_Membrane_D Cell Membrane (Negatively Charged) DOTAP_LNP->Cell_Membrane_D Electrostatic Attraction Endocytosis_D Endocytosis Cell_Membrane_D->Endocytosis_D Endosome_D Endosome Endocytosis_D->Endosome_D Release_D Payload Release (Fusion/Disruption) Endosome_D->Release_D ION_LNP_Neutral LNP @ pH 7.4 (Neutral Surface) Endocytosis_I Endocytosis ION_LNP_Neutral->Endocytosis_I Uptake Endosome_I Acidic Endosome (pH 5.0-6.5) Endocytosis_I->Endosome_I ION_LNP_Cationic LNP Protonation (Becomes Cationic) Endosome_I->ION_LNP_Cationic pH Drop Membrane_Disruption Endosomal Membrane Disruption ION_LNP_Cationic->Membrane_Disruption Interaction with Anionic Lipids Release_I Payload Release Membrane_Disruption->Release_I G cluster_workflow LNP Formulation Workflow Prep_Lipids 1. Prepare Lipid Mix (Cationic Lipid, Helper Lipids, PEG-Lipid) in Ethanol Mixing 3. Microfluidic Mixing (e.g., 3:1 Aqueous:Ethanol Flow Rate) Prep_Lipids->Mixing Prep_mRNA 2. Prepare mRNA in Acidic Buffer (e.g., pH 4.0 Citrate) Prep_mRNA->Mixing Dialysis 4. Dialysis / TFF (vs. PBS pH 7.4 to remove ethanol and neutralize LNPs) Mixing->Dialysis Characterize 5. Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterize Sterilize 6. Sterile Filtration (0.22 µm filter) Characterize->Sterilize

Caption: Workflow for LNP formulation using microfluidics.

Methodology:

  • Preparation of Solutions:

    • Prepare a lipid stock solution in ethanol containing the cationic lipid (e.g., DPL), helper lipids (e.g., DSPC, Cholesterol), and a PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5). [17] * Prepare the mRNA solution in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). [18][19]2. Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to combine the two streams at a defined total flow rate and flow rate ratio (e.g., 12 mL/min, 3:1 aqueous:organic). [18]At the fluidic interface, the rapid change in polarity causes the lipids to precipitate and self-assemble around the mRNA, encapsulating it.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is immediately dialyzed against phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours to remove ethanol and raise the pH. [18]This step neutralizes the surface charge of ionizable lipids.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen). [20]5. Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm filter and store at 4°C. [20]

Protocol 2: In Vitro mRNA Transfection and Expression Analysis

This protocol assesses the ability of the formulated LNPs to deliver functional mRNA into cells in culture.

Methodology:

  • Cell Seeding:

    • One day prior to transfection, seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density that will result in 70-90% confluency on the day of the experiment. [20][21]2. LNP Treatment:

    • Dilute the LNP-mRNA (encoding a reporter like Firefly Luciferase or GFP) formulations to the desired final concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the LNP-containing medium. [20]Include "no treatment" and "naked mRNA" controls.

  • Incubation:

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator. [20]4. Quantification of Protein Expression:

    • For Luciferase: Lyse the cells and measure bioluminescence using a luciferase assay reagent and a plate reader, according to the manufacturer's instructions. [20] * For GFP: Analyze GFP expression using fluorescence microscopy or quantify the percentage of positive cells via flow cytometry. [22]

Protocol 3: Cytotoxicity Assessment by MTT Assay

The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [23][24]

G cluster_workflow MTT Cytotoxicity Assay Workflow Seed 1. Seed cells in 96-well plate (Incubate overnight) Treat 2. Treat cells with serial dilutions of LNP formulations (Incubate for 24-72h) Seed->Treat Add_MTT 3. Add MTT Reagent (Final conc. 0.5 mg/mL) Treat->Add_MTT Incubate_MTT 4. Incubate for 4 hours (Live cells convert yellow MTT to purple formazan) Add_MTT->Incubate_MTT Solubilize 5. Add Solubilization Solution (e.g., DMSO or SDS in HCl) Incubate_MTT->Solubilize Read 6. Read Absorbance (at ~570 nm) Solubilize->Read

Caption: Workflow for assessing LNP cytotoxicity via MTT assay.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a range of LNP concentrations as described in the transfection protocol.

  • Addition of MTT Reagent:

    • After the desired incubation period (e.g., 24 hours), add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [23]3. Formazan Crystal Formation:

    • Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals. [23][24]4. Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [23]5. Absorbance Measurement:

    • Gently mix and incubate overnight in the incubator. [23] * Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. [23]6. Data Analysis:

    • Calculate cell viability as a percentage relative to untreated control cells.

Conclusion and Future Outlook

The field of nucleic acid delivery has been revolutionized by the rational design of cationic lipids. The transition from permanently charged lipids like DOTAP to pH-responsive ionizable lipids such as DLin-MC3-DMA and ALC-0315 has been pivotal, dramatically enhancing in vivo efficacy while improving the safety profile required for clinical translation. [1][5]This evolution underscores a core principle: molecular structure dictates biological function. The optimized pKa and biodegradable linkers of modern ionizable lipids are a direct result of this structure-activity relationship.

Dipalmitoyllysine represents an intriguing alternative, leveraging a biocompatible amino acid headgroup. While its structure is promising for potential biocompatibility and low immunogenicity, its performance as a gene delivery agent remains to be thoroughly characterized and benchmarked against clinically validated lipids. The experimental frameworks provided here offer a clear path for such an evaluation. Future research should focus on formulating DPL into stable LNPs and systematically assessing its transfection efficiency and cytotoxicity in vitro and in vivo. As the demand for targeted, tissue-specific delivery systems grows, the exploration of novel lipid structures, including those inspired by natural building blocks like DPL, will continue to be a critical driver of innovation in genetic medicine.

References

  • DLin-MC3-DMA Is A Synthetic Lipid Commonly Used In The Preparation Of Nanoparticles. (2024, January 4). Google Cloud.
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  • N(2),N(6)-Dipalmitoyllysine (CAS 20257-67-4) | Properties, SDS & Suppliers. chemBlink.
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  • Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery. (2022, May 9). PMC.
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. (2025, October 27). PMC - NIH.
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  • Roche's DOTAP Liposomal Transfection Reagent. (2005, January 11). Biocompare.
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Validation

A Senior Application Scientist's Guide to Assessing the Biocompatibility of Dipalmitoyllysine (DPL) Nanoparticles

Introduction: The Critical Imperative of Biocompatibility in Nanomedicine In the landscape of advanced drug delivery, lipid-based nanoparticles have emerged as a cornerstone technology, offering unprecedented control ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Imperative of Biocompatibility in Nanomedicine

In the landscape of advanced drug delivery, lipid-based nanoparticles have emerged as a cornerstone technology, offering unprecedented control over therapeutic agent encapsulation, transport, and release. Among these, cationic lipid nanoparticles have garnered significant interest for their ability to efficiently complex with and deliver nucleic acids. Dipalmitoyllysine (DPL), a synthetic cationic lipid, is a promising component in these systems. However, the very properties that make cationic lipids effective for payload delivery—namely their positive surface charge—can also introduce significant biocompatibility challenges.[1][]

This guide provides a comprehensive framework for assessing the biocompatibility of Dipalmitoyllysine (DPL) nanoparticles. We will move beyond a simple listing of assays to delve into the causal relationships between nanoparticle characteristics and biological responses. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" of a robust biocompatibility assessment. Our discussion will be grounded in established methodologies and compared against alternative nanocarrier systems, providing the necessary context for informed formulation and development decisions.

The Double-Edged Sword: Understanding Cationic Lipid Nanoparticle Interactions

The positive charge of DPL nanoparticles, crucial for electrostatic interaction with negatively charged genetic material, is also the primary driver of their potential toxicity.[1] This charge can lead to nonspecific interactions with negatively charged cell membranes, serum proteins, and other biological components. These interactions can disrupt membrane integrity, trigger inflammatory cascades, and lead to rapid clearance from circulation.[1][3] Therefore, a thorough biocompatibility assessment is not merely a regulatory hurdle but a fundamental aspect of designing safe and effective nanomedicines.

A critical aspect of this assessment is understanding that the in vitro environment does not fully recapitulate the complexities of an in vivo system.[4] The formation of a protein corona around nanoparticles upon entering the bloodstream can significantly alter their surface properties and subsequent biological interactions.[3][5] This guide will address both in vitro and in vivo evaluation strategies to provide a holistic view of DPL nanoparticle biocompatibility.

Comparative Framework: DPL Nanoparticles vs. Alternative Platforms

To contextualize the biocompatibility profile of DPL nanoparticles, it is essential to compare them against other commonly used nanocarrier systems. This comparative approach allows for a nuanced understanding of the relative risks and benefits of each platform.

Nanoparticle PlatformPrimary ComponentsKey Biocompatibility AdvantagesKey Biocompatibility Challenges
Dipalmitoyllysine (DPL) Nanoparticles Dipalmitoyllysine, helper lipids (e.g., DOPE), cholesterol, PEG-lipidsHigh encapsulation efficiency for nucleic acids due to electrostatic interactions.[6]Potential for dose-dependent cytotoxicity and inflammatory responses due to cationic nature.[1]
Conventional Liposomes Phospholipids (e.g., DSPC), cholesterolHigh biocompatibility and biodegradability, with a long history of clinical use.[7][8]Lower encapsulation efficiency for nucleic acids without cationic lipids; potential for immunogenicity.
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., Compritol 888 ATO), surfactantsComposed of physiological lipids, generally considered less toxic than polymeric nanoparticles.[7]Can induce oxidative stress and show some in vitro cytotoxicity.[9]
Polymeric Nanoparticles (e.g., PLGA) Poly(lactic-co-glycolic acid)Biodegradable and biocompatible, with tunable drug release profiles.[10]Can be immunogenic and their degradation products can cause localized pH changes.

Core Biocompatibility Assessment Workflow

A comprehensive assessment of DPL nanoparticle biocompatibility should follow a tiered approach, beginning with fundamental in vitro assays and progressing to more complex in vivo models as warranted.

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Hemolysis Hemolysis Assay Inflammation Inflammatory Response (Cytokine Profiling) Decision Acceptable In Vitro Profile? Inflammation->Decision Acute_Toxicity Acute Toxicity Studies (Behavioral, Weight) Histopathology Histopathology (Organ Analysis) Biodistribution Biodistribution Studies End End Biodistribution->End Comprehensive Biocompatibility Profile Start DPL Nanoparticle Formulation Start->Cytotoxicity Decision->Acute_Toxicity Yes Decision->End No (Reformulate)

Caption: A tiered workflow for assessing the biocompatibility of DPL nanoparticles.

Experimental Protocols: A Step-by-Step Guide

In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity assays are the first line of defense in biocompatibility testing, providing a rapid and sensitive measure of a nanoparticle's potential to cause cell death. We will utilize two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. A decrease in formazan production is indicative of reduced cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Nanoparticle Treatment: Prepare serial dilutions of DPL nanoparticles in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to release maximum LDH).

Cytotoxicity_Assay_Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay MTT_Treat Treat cells with DPL nanoparticles MTT_Incubate Incubate MTT_Treat->MTT_Incubate MTT_Add Add MTT reagent MTT_Incubate->MTT_Add MTT_Solubilize Solubilize formazan MTT_Add->MTT_Solubilize MTT_Read Read absorbance (570 nm) MTT_Solubilize->MTT_Read Result1 Result1 MTT_Read->Result1 Metabolic Activity LDH_Treat Treat cells with DPL nanoparticles LDH_Incubate Incubate LDH_Treat->LDH_Incubate LDH_Collect Collect supernatant LDH_Incubate->LDH_Collect LDH_React Add LDH reagent LDH_Collect->LDH_React LDH_Read Read absorbance (490 nm) LDH_React->LDH_Read Result2 Result2 LDH_Read->Result2 Membrane Integrity Start Seed Cells Start->MTT_Treat Start->LDH_Treat

Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.

Hemocompatibility Assessment

Rationale: For intravenously administered nanoparticles, direct interaction with blood components is inevitable. The hemolysis assay is a critical in vitro test to evaluate the potential of nanoparticles to damage red blood cells (RBCs), which can lead to anemia and other adverse effects in vivo.[3]

Principle: This assay quantifies the amount of hemoglobin released from damaged RBCs after incubation with nanoparticles. The released hemoglobin is measured spectrophotometrically.

Protocol:

  • Blood Collection: Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).

  • RBC Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with sterile, isotonic phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a 2% (v/v) concentration.

  • Nanoparticle Incubation: In microcentrifuge tubes, add 0.5 mL of the 2% RBC suspension to 0.5 mL of DPL nanoparticle dilutions in PBS.

  • Controls: Prepare a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Analysis: Carefully transfer the supernatant to a 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

In Vitro Inflammatory Response Assessment

Rationale: Nanoparticles can be recognized by the immune system as foreign entities, leading to the activation of inflammatory pathways and the release of cytokines.[11] Assessing the pro-inflammatory potential of DPL nanoparticles is crucial for predicting their in vivo immunotoxicity.

Principle: This involves co-culturing DPL nanoparticles with immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) and measuring the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Culture immune cells in appropriate medium. For macrophages, stimulation with lipopolysaccharide (LPS) can be used as a positive control for cytokine release.

  • Nanoparticle Treatment: Treat the cells with various concentrations of DPL nanoparticles.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's protocols.

  • Data Analysis: Quantify the cytokine concentrations and compare the levels induced by DPL nanoparticles to those of untreated and positive controls.

In Vivo Toxicity and Biocompatibility

Rationale: While in vitro assays provide valuable initial data, in vivo studies are essential to understand the systemic effects of DPL nanoparticles in a complex biological environment.[4]

Protocol:

  • Animal Model: Use a suitable animal model, such as mice or rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Administration: Administer DPL nanoparticles via the intended clinical route (e.g., intravenous injection). Include a control group receiving the vehicle solution.

  • Acute Toxicity Monitoring: Observe the animals for any signs of toxicity, such as changes in behavior, weight loss, or mortality, over a period of 14 days.[12]

  • Histopathology: At the end of the study period, euthanize the animals and collect major organs (liver, spleen, kidneys, lungs, heart).[10][12] Process the tissues for histological examination (e.g., H&E staining) to identify any signs of inflammation, tissue damage, or nanoparticle accumulation.[10][12]

  • Blood Chemistry and Hematology: Collect blood samples for analysis of markers of organ function (e.g., ALT, AST for liver function; BUN, creatinine for kidney function) and a complete blood count.

Conclusion: A Pathway to Safer Nanomedicines

The biocompatibility assessment of Dipalmitoyllysine nanoparticles is a multifaceted process that requires a systematic and scientifically rigorous approach. By moving from fundamental in vitro assays to more complex in vivo models, researchers can build a comprehensive safety profile of their formulations. It is imperative to remember that biocompatibility is not an inherent property but is highly dependent on the specific physicochemical characteristics of the nanoparticles, including size, surface charge, and the presence of any surface modifications.[13]

This guide provides a robust framework for this evaluation, emphasizing the importance of understanding the underlying mechanisms of nanoparticle-biologic interactions. By adhering to these principles and meticulously executing these experimental protocols, the scientific community can advance the development of DPL-based nanocarriers that are not only effective but also safe for clinical applications.

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  • Palladium Nanoparticles: Toxicological Effects and Potential Implications for Occupational Risk Assessment. (2018). PMC. [Link]

  • Emerging Nanocarriers-Based Drug Delivery in Inflammation-Associated Diseases. (n.d.). MDPI. [Link]

  • An Updated Risk Assessment as Part of the QbD-Based Liposome Design and Development. (2021). PMC. [Link]

  • Liposomes of dipalmitoylphosphatidylcholine associate with natural surfactant. (1988). PubMed. [Link]

  • Size-Dependent Ability of Liposomes to Accumulate in the Ischemic Myocardium and Protect the Heart. (2018). PubMed. [Link]

  • Cytotoxic Potencies of Zinc Oxide Nanoforms in A549 and J774 Cells. (2024). MDPI. [Link]

  • Toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of Platonia insignis MART seeds. (2020). PMC. [Link]

Sources

Comparative

Validating the mechanism of Dipalmitoyllysine-cell membrane interaction

As a Senior Application Scientist, I have spent years optimizing lipid-based delivery systems and peptide amphiphiles (PAs) for targeted cellular uptake. The engineering of the lipid-membrane interface is not merely a ma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years optimizing lipid-based delivery systems and peptide amphiphiles (PAs) for targeted cellular uptake. The engineering of the lipid-membrane interface is not merely a matter of mixing hydrophobic and hydrophilic components; it is a precise thermodynamic exercise in supramolecular assembly.

This guide provides a comprehensive, objective evaluation of Dipalmitoyllysine (DPL) —a uniquely structured lipid anchor—and its mechanistic interactions with cell membranes. By comparing DPL against traditional single-chain lipids and unmodified peptides, we will dissect the causality behind its superior performance in liposomal formulations and micellar nanocarriers.

Mechanistic Overview: The Dual-Action Anchoring of DPL

Dipalmitoyllysine (often denoted as Palm2K in peptide synthesis) consists of a lysine residue conjugated to two 16-carbon saturated palmitic acid chains[1]. This specific architecture provides a critical advantage in membrane biophysics: it mimics the native diacyl structure of mammalian phospholipids (such as DPPC), thereby minimizing lipid packing frustration when intercalating into a target cell membrane[2].

The interaction mechanism is a self-reinforcing, two-step process:

  • Electrostatic Docking: The lysine headgroup retains a zwitterionic or cationic character (depending on the adjacent peptide sequence), which forms initial electrostatic interactions with the negatively charged phosphate groups of the cell membrane[3].

  • Hydrophobic Insertion: Following docking, the dual palmitoyl chains insert into the hydrophobic core of the lipid bilayer. Because the critical packing parameter of the dual-chain DPL is closer to 1 (cylindrical geometry) compared to single-chain lipids (conical geometry), it forms highly stable, short cylindrical or spherical micelles that are optimal for membrane fusion and endocytosis[4].

G DPL Dipalmitoyllysine (DPL) Amphiphile Lysine Lysine Headgroup (Hydrophilic / Cationic) DPL->Lysine Palmitoyl Dual Palmitoyl Chains (Hydrophobic) DPL->Palmitoyl Electrostatic Electrostatic Binding (Phosphate Groups) Lysine->Electrostatic Interface Contact Hydrophobic Hydrophobic Insertion (Lipid Core) Palmitoyl->Hydrophobic Bilayer Penetration Membrane Target Cell Membrane (Phospholipid Bilayer) Internalization Cellular Internalization (Endocytosis) Membrane->Internalization Membrane Invagination Electrostatic->Membrane Hydrophobic->Membrane

Caption: Pathway of DPL-mediated membrane anchoring and subsequent cellular internalization.

Comparative Performance Analysis

To objectively validate DPL's efficacy, we must benchmark it against unmodified peptides and single-chain monopalmitoyl (Palm1K) anchors. The addition of DPL to the N-terminus of bioactive peptides (e.g., M2e influenza antigens or Vasoactive Intestinal Peptides) drastically alters their physicochemical properties, driving the formation of stable Peptide Amphiphile Micelles (PAMs)[5].

Table 1: Physicochemical and Biological Comparison of Lipid Anchors

ParameterUnmodified PeptideMonopalmitoyl (Palm1K)Dipalmitoyllysine (Palm2K)
Critical Micelle Concentration (CMC) High (>100 μM)Medium (~10–50 μM)Low (<1 μM)
Supramolecular Morphology Disordered / Weak AggregatesLong Cylinders / FibersSpherical / Short Cylinders
Secondary Structure (CD) Random CoilMixed (β-sheet/coil)High β-sheet
Membrane Intercalation Transient / Surface onlyModerateDeep Hydrophobic Insertion
Cellular Uptake (APCs) PoorModerateHigh (Optimal for Lymphatic Trafficking)

Data Synthesis Rationale: The strong hydrophobic contribution of the dual palmitoyl chains in DPL drastically lowers the CMC, ensuring that the nanostructures remain intact even upon extreme dilution in the bloodstream[6]. Furthermore, the short cylindrical morphology induced by DPL is geometrically favored for uptake by Antigen Presenting Cells (APCs) like macrophages and dendritic cells, avoiding the steric hindrance associated with the long, tangled fibers often formed by single-chain modifications[4].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints. Do not proceed to subsequent steps if the validation criteria are not met.

Protocol A: Synthesis and Self-Assembly of DPL-Peptide Amphiphiles

Objective: To covalently conjugate DPL to a peptide sequence and induce micellization.

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the target peptide sequence on a resin using standard Fmoc chemistry.

  • Lysine Branching: Couple Fmoc-Lys(Fmoc)-OH to the N-terminus of the peptide.

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove both Fmoc protecting groups, exposing two primary amines on the terminal lysine[7].

  • Palmitoylation: Add 4 equivalents of Palmitic Acid, activated with HBTU/DIPEA, to the resin. Allow the reaction to proceed for 4 hours to ensure dual acylation.

  • Cleavage & Purification: Cleave the peptide amphiphile from the resin using a TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Purify via Reverse-Phase HPLC using a C4 column (C18 columns will irreversibly bind the highly hydrophobic DPL)[8].

  • Self-Assembly: Lyophilize the purified PA, then rehydrate in 1X PBS (pH 7.4). Sonicate for 15 minutes at 40°C to induce micellization.

  • Self-Validation Checkpoint: Perform MALDI-TOF Mass Spectrometry post-purification. You must observe a mass shift of exactly +604 Da relative to the base peptide, confirming the addition of one lysine and two palmitoyl chains.

Protocol B: Validating Membrane Interaction via Differential Scanning Calorimetry (DSC)

Objective: To quantify the thermodynamic disruption of target cell membranes by DPL.

  • Vesicle Preparation: Prepare multilamellar vesicles (MLVs) composed of DPPC and DPPG (4:1 molar ratio) to mimic the negatively charged mammalian cell membrane interface[3]. Hydrate the lipid film in PBS to a final lipid concentration of 5 mM.

  • Co-Incubation: Add the DPL-PAMs (from Protocol A) to the MLV suspension at a 1:10 (PA:Lipid) molar ratio. Incubate at 37°C for 1 hour.

  • Calorimetric Analysis: Load the sample into a Nano-DSC. Scan from 20°C to 60°C at a rate of 1°C/min.

  • Self-Validation Checkpoint: Analyze the thermogram. Pure DPPC/DPPG vesicles exhibit a sharp main phase transition temperature ( Tm​ ) at ~41°C. Successful intercalation of DPL into the hydrophobic core will cause a significant broadening of the calorimetric peak and a reduction in the transition enthalpy ( ΔH ), proving that the DPL chains have physically disrupted the native lipid packing[9].

Workflow Step1 1. Solid-Phase Peptide Synthesis (Fmoc Chemistry) Step2 2. N-terminal DPL Conjugation (Palmitic Acid + Lysine) Step1->Step2 Step3 3. Cleavage & Purification (RP-HPLC, C4 Column) Step2->Step3 Step4 4. Self-Assembly (PBS Hydration) Step3->Step4 Step5 5. Physicochemical Characterization (CMC, TEM, CD) Step4->Step5 Step6 6. In Vitro Validation (Macrophage Uptake & DSC) Step5->Step6

Caption: Step-by-step workflow for synthesizing and validating DPL-modified peptide amphiphiles.

Conclusion

The empirical data and thermodynamic principles clearly demonstrate why Dipalmitoyllysine (DPL) is a superior lipid anchor compared to single-chain alternatives. By leveraging a dual-chain geometry that mimics native phospholipids, DPL minimizes packing frustration while utilizing its lysine core for initial electrostatic docking. For researchers developing peptide-based vaccines, targeted nanocarriers, or liposomal formulations, integrating DPL ensures lower critical micelle concentrations, optimal supramolecular morphology, and highly efficient cellular internalization.

References

  • Title: M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines Source: mdpi.com URL:[Link]

  • Title: Vasoactive intestinal peptide amphiphile micelle material properties influence their cell association and internalization Source: rsc.org URL:[Link]

  • Title: Comparative study on the interaction of cell-penetrating polycationic polymers with lipid membranes Source: nih.gov URL:[Link]

  • Title: Lipid topology and electrostatic interactions underpin lytic activity of linear cationic antimicrobial peptides in membranes Source: pnas.org URL:[Link]

  • Title: Adjuvant Templating Improves On-Target/Off-Target Antibody Ratio Better than Linker Addition for M2-Derived Peptide Amphiphile Micelle Vaccines Source: nih.gov URL:[Link]

  • Title: Interaction of poly(L-lysines) with negatively charged membranes: An FT-IR and DSC study Source: researchgate.net URL:[Link]

Sources

Validation

Comparative analysis of Dipalmitoyllysine and poly-L-lysine for DNA condensation

Comparative Analysis of Dipalmitoyllysine and Poly-L-Lysine for DNA Condensation: A Technical Guide for Gene Delivery As non-viral gene delivery systems advance, the physicochemical properties of the condensing agent dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Dipalmitoyllysine and Poly-L-Lysine for DNA Condensation: A Technical Guide for Gene Delivery

As non-viral gene delivery systems advance, the physicochemical properties of the condensing agent dictate not only the stability of the genetic payload but also its intracellular fate. This guide provides an in-depth comparative analysis between a classical cationic polymer, Poly-L-Lysine (PLL), and an advanced amphiphilic derivative, Dipalmitoyllysine (often utilized as a peptide amphiphile or lipid-substituted PLL). By examining the thermodynamics of condensation, morphological outcomes, and transfection efficacies, this guide equips researchers with the mechanistic insights required for rational vector design.

Mechanistic Profiling: The Physics of Condensation

Poly-L-Lysine (PLL): Electrostatic Compaction

PLL is a linear polypeptide that relies entirely on electrostatic interactions to condense nucleic acids. The protonated ε-amine groups of the lysine residues bind strongly to the polyanionic phosphate backbone of plasmid DNA[1].

  • Causality of Condensation: This charge neutralization dramatically reduces the electrostatic repulsion between DNA segments, thermodynamically driving the extended DNA coil to collapse into compact nanostructures—typically toroids, rods, and large aggregates ranging from 50 to 100 nm[1].

  • Limitations: While highly efficient at condensation, high-molecular-weight PLL binds DNA so tightly that it frequently impedes intracellular unpackaging (plasmid release) and exhibits significant dose-dependent cytotoxicity[2].

Dipalmitoyllysine: Amphiphilic Self-Assembly

Dipalmitoyllysine (e.g., Palm2K) integrates two hydrophobic palmitic acid (C16) chains with a cationic lysine headgroup. When conjugated to peptides or substituted onto a PLL backbone, it transforms the molecule into a highly active amphiphile[3].

  • Causality of Condensation: Condensation is driven by a dual-action mechanism. While the cationic headgroups neutralize the DNA backbone, the hydrophobic palmitic tails undergo a thermodynamically favorable hydrophobic collapse in aqueous media. This forms tightly packed peptide amphiphile micelles (PAMs)[4].

  • Advantages: The critical micelle concentration (CMC) of dipalmitoyllysine systems is exceptionally low (e.g., ~0.04 µM)[4]. This lipid integration not only stabilizes the polyplex at lower nitrogen-to-phosphate (N/P) ratios but also enhances fusion with cellular membranes, improving endosomal escape and boosting transfection efficiency by 20–25% compared to native PLL[3].

G DNA Plasmid DNA (Polyanionic) Cond1 Electrostatic Interaction (Amine-Phosphate) DNA->Cond1 Cond2 Micellar Self-Assembly + Electrostatic Binding DNA->Cond2 PLL Poly-L-Lysine (PLL) (Cationic Polymer) PLL->Cond1 DPL Dipalmitoyllysine (Amphiphilic Lipopeptide) DPL->Cond2 Morph1 Toroidal/Rod Polyplexes (50-100 nm) Cond1->Morph1 Morph2 Spherical/Cylindrical Micelles (Core-Shell Nanoparticles) Cond2->Morph2

Mechanistic pathways of DNA condensation by PLL and Dipalmitoyllysine.

Quantitative Performance Matrix

To objectively select the appropriate condensing agent, researchers must weigh binding affinity against cellular compatibility. The following table summarizes the quantitative and qualitative differences between the two systems based on empirical data[1],[2],[3],[4].

ParameterPoly-L-Lysine (Unmodified PLL)Dipalmitoyllysine (Lipid-Modified)
Primary Driving Force Electrostatic charge neutralizationElectrostatic + Hydrophobic micellization
Critical Micelle Conc. (CMC) N/A (Non-amphiphilic)~0.04 µM (Highly stable assembly)
Typical Morphology Toroids, rods, aggregates (50–100 nm)Spherical and short cylindrical micelles
DNA Binding Affinity Extremely high (Impedes intracellular release)Tunable (Lipid core allows easier unpackaging)
Cytotoxicity High (Scales with polymer molecular weight)Low to Moderate (Improved biocompatibility)
Transfection Efficiency Baseline (Often requires endosomolytic agents)+20–25% higher than native PLL

Self-Validating Experimental Protocols

To ensure rigorous characterization of polyplexes, the following workflows are designed as self-validating systems. Each step includes internal controls to verify that condensation is an artifact-free, quantifiable phenomenon.

Workflow Step1 1. Reagent Preparation Step2 2. Polyplex Formulation Step1->Step2 Step3 3. EtBr Exclusion Assay Step2->Step3 Step4 4. AFM/TEM Imaging Step3->Step4 Step5 5. Transfection Validation Step4->Step5

Self-validating experimental workflow for polyplex formulation.

Protocol 1: Fluorimetric DNA Condensation (EtBr Exclusion Assay)

Causality: Ethidium bromide (EtBr) fluoresces intensely only when intercalated between the base pairs of uncomplexed DNA. As PLL or Dipalmitoyllysine condenses the DNA into a globule or micelle, the structural collapse sterically expels the EtBr molecules into the aqueous solution, quenching the fluorescence[2]. Measuring this signal decay provides real-time quantification of condensation efficiency.

Step-by-Step Methodology:

  • Reagent Preparation: In a black 96-well plate, dispense 10 µL of EtBr (4.22 ng/µL) and 20 µL of plasmid DNA (20 ng/µL) per well. This establishes a ratio of approximately one EtBr molecule per 6 base pairs.

  • Equilibration: Incubate the plate in the dark for 5 minutes at room temperature to allow complete intercalation. Read baseline fluorescence (Ex: 510 nm, Em: 590 nm).

  • Polyplex Formulation: Add 20 µL of the condensing agent (PLL or Dipalmitoyllysine) at varying nitrogen-to-phosphate (N/P) charge ratios (ranging from 0.1 to 10).

  • Incubation & Measurement: Incubate for 30 minutes at room temperature. Measure the quenched fluorescence.

  • System Validation: Calculate the condensation percentage using the formula: % Condensation =[1 - (F_sample - F_blank) / (F_DNA_only - F_blank)] × 100 Self-Validation Check: A successful assay will show a sigmoidal decay curve plateauing near 90-95% condensation at optimal N/P ratios.

Protocol 2: Morphological Validation via Atomic Force Microscopy (AFM)

Causality: Standard electron microscopy requires harsh vacuums and staining that can dehydrate and distort delicate lipid coronas. AFM in tapping mode is utilized because it provides single-molecule resolution in a native, hydrated state. Cleaved mica is chosen as the substrate because its atomically flat, anionic surface electrostatically immobilizes the cationic polyplexes without altering their morphology[1].

Step-by-Step Methodology:

  • Substrate Preparation: Freshly cleave a V1-grade muscovite mica disk using adhesive tape to expose a pristine, negatively charged surface.

  • Deposition: Deposit 10 µL of the formulated polyplex solution (at the N/P ratio determined in Protocol 1) onto the center of the mica disk.

  • Immobilization & Washing: Allow 2 to 5 minutes for electrostatic adsorption. Gently rinse the surface with 100 µL of HPLC-grade water to remove unbound salts and uncomplexed polymers, preventing crystallization artifacts.

  • Drying: Dry the sample under a gentle, perpendicular stream of ultra-high-purity nitrogen gas.

  • Imaging: Mount the sample in the AFM. Engage the cantilever in Tapping Mode (using a silicon probe with a nominal spring constant of ~40 N/m) to minimize lateral shear forces. Self-Validation Check: Analyze phase and height images. Unmodified PLL should yield distinct toroidal and rod-like structures, whereas Dipalmitoyllysine should present as uniform spherical or short cylindrical core-shell micelles[4].

Sources

Comparative

Characterization and Validation of Dipalmitoyllysine-Based Drug Delivery Systems: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Mechanistic Role of Dipalmitoyllysine (DPL) Dipalmitoyllysine (DPL, often denoted as Palm2K or N,N-dipalmitoyllysine) is a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mechanistic Role of Dipalmitoyllysine (DPL)

Dipalmitoyllysine (DPL, often denoted as Palm2K or N,N-dipalmitoyllysine) is a synthetic lipid anchor constructed by acylating the α and ϵ amino groups of a terminal lysine residue with palmitic acid (C16:0). This dual-tail hydrophobic domain provides exceptional thermodynamic stability when inserted into lipid bilayers or when self-assembling into micelles. By conjugating DPL to functional hydrophilic peptides—such as targeting ligands, cell-penetrating peptides, or antigens—researchers can create highly versatile and modular drug delivery systems (DDS)[1].

DPL-based systems generally operate via two primary mechanisms:

  • Peptide Amphiphile Micelles (PAMs): DPL-antigen conjugates self-assemble into PAMs, presenting a high density of epitopes for vaccine applications[2].

  • Post-Insertion into Vesicles: DPL-peptides can be thermodynamically driven to insert their hydrophobic tails into the pre-formed bilayers of liposomes or extracellular vesicles (EVs), decorating the surface with targeting ligands without disrupting the vesicle core[1],[3].

Objective Comparison: DPL vs. Conventional Alternatives

When designing targeted lipid nanoparticles (LNPs) or liposomes, the traditional approach relies on chemical conjugation (e.g., thiol-maleimide coupling) of ligands to the surface of pre-formed vesicles containing functionalized lipids. Alternatively, DPL enables a non-covalent post-insertion strategy.

Table 1: Performance and Mechanistic Comparison of Functionalization Strategies
FeatureDPL Post-InsertionThiol-Maleimide ConjugationStandard DSPC/DPPC Liposomes
Functionalization Method Non-covalent hydrophobic anchoringCovalent chemical crosslinkingN/A (Passive delivery)
Orientation of Ligand Highly uniform (driven by spacer hydrophilicity)Variable (depends on reactive group location)N/A
Vesicle Integrity Maintained (gentle microfluidic mixing)Risk of aggregation or leakage during reactionHigh
In Vivo Targeting High (e.g., ApoE mimicking for BBB crossing)Moderate to HighLow (relies on EPR effect)
Manufacturing Scalability Excellent (One-step microfluidic mixing)Moderate (Requires purification of unreacted ligands)Excellent

Data synthesized from comparative validation studies of DPL-anchored systems[3],[4].

Causality Insight: The conventional thiol-maleimide linkage often results in reduced recognition efficiency of target molecules due to random variations in antibody or ligand orientation on the LNP surface[4]. In contrast, DPL-conjugates utilize a highly hydrophilic spacer (e.g., KSS-(SG)5) that ensures the functional peptide extends outward into the aqueous phase, adopting a uniform, bioavailable orientation while the hydrophobic dipalmitoyl tails anchor firmly in the lipid bilayer[1],[4].

Visualization: DPL Self-Assembly and Post-Insertion Workflow

G DPL Dipalmitoyllysine (DPL) Peptide Conjugate Aqueous Aqueous Media (Self-Assembly) DPL->Aqueous Hydrophobic interactions Microfluidic Microfluidic Post-Insertion DPL->Microfluidic DPL acts as lipid anchor PAM Peptide Amphiphile Micelles (PAMs) Aqueous->PAM Micellization (> CMC) TargetedDDS Targeted Drug Delivery System PAM->TargetedDDS Direct application (e.g., Vaccines) BaseDDS Base Carrier (EVs / Liposomes) BaseDDS->Microfluidic Mixing at 37°C Microfluidic->TargetedDDS Surface functionalization

Fig 1: Mechanistic workflow of DPL-peptide conjugates forming PAMs or functionalizing base carriers.

Experimental Protocols & Self-Validating Systems

Protocol 1: Microfluidic Post-Insertion of DPL-Peptides into EVs/Liposomes

This protocol describes the functionalization of Bovine milk EVs or DSPC-based liposomes using DPL-peptides (e.g., DPL-KSS-(SG)5-RGD)[1].

Step 1: Preparation of DPL-Peptide Micelles

  • Action: Dissolve the synthesized DPL-peptide in water or PBS to a concentration above its Critical Micelle Concentration (CMC).

  • Causality: DPL-peptides with hydrophilic spacers (like the EK repeat or SG repeat) exhibit high water dispersibility (>0.2 mM). Above the CMC, they self-assemble into micelles, shielding the highly hydrophobic dipalmitoyl tails from the aqueous environment and preventing premature precipitation[1],[4].

Step 2: Microfluidic Mixing

  • Action: Load the DPL-micelle solution and the EV/Liposome solution into separate syringes. Use a microfluidic mixer (e.g., NanoAssemblr® Benchtop) to mix at a 1:1 volume ratio with a total flow rate of 1 mL/min at 37 °C[1].

  • Causality: Microfluidic mixing provides rapid, chaotic advection, ensuring uniform exposure of the vesicles to the DPL-micelles. Conducting the process at 37 °C increases the fluidity of the base lipid bilayer (approaching the phase transition temperature of the lipids), which thermodynamically favors the partitioning of the DPL hydrophobic anchor from the micelle into the more stable vesicle bilayer[1].

Step 3: Validation and Purification

  • Action: Store the mixed solution at 4 °C to rigidify the membrane and lock the inserted DPL-peptides in place. Concentrate using centrifugal filters if necessary[1].

  • Self-Validation: Measure the Zeta potential before and after insertion. A significant shift in surface charge corresponding to the charge of the conjugated peptide confirms successful insertion. Additionally, competitive inhibition assays using free ligands can validate that cellular uptake is receptor-mediated[3].

Protocol 2: Formulation of Peptide Amphiphile Micelles (PAMs) for Vaccines

DPL is extensively used to create self-assembling peptide vaccines, such as those targeting the influenza M2e epitope or β -amyloid plaques[2],[5].

Step 1: Solid-Phase Synthesis

  • Action: Synthesize the target peptide using standard Fmoc solid-phase peptide synthesis. Attach a non-native Fmoc-Lysine(Fmoc)-OH to the N-terminus. Deprotect both amines and couple with palmitic acid to form the DPL (Palm2K) group[2].

  • Causality: Utilizing the α and ϵ amines of a single terminal lysine allows for the attachment of two palmitoyl chains. This creates a critical packing parameter that strongly favors cylindrical or spherical micelle formation rather than unstable, amorphous aggregates[2].

Step 2: Cleavage and Purification

  • Action: Cleave the peptide amphiphile from the resin using a trifluoroacetic acid (TFA) cocktail. Purify via Reverse-Phase HPLC using a C4 column[2].

  • Causality: A C4 column is chosen over a standard C18 column because the highly hydrophobic DPL group binds too strongly to C18 stationary phases, resulting in poor recovery and peak broadening.

Step 3: Self-Assembly and Characterization

  • Action: Disperse the purified DPL-peptide in an aqueous buffer.

  • Self-Validation: Use Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) to confirm micelle morphology and size (typically 40-60 nm). Evaluate the secondary structure using Circular Dichroism (CD); successful PAMs often exhibit enhanced β -sheet character compared to free peptides, which correlates directly with improved immunogenicity and higher IgG/IgM antibody titers[2],[5].

Conclusion

Dipalmitoyllysine (DPL) represents a robust, highly versatile lipid anchor for advanced drug delivery systems. Whether driving the self-assembly of immunostimulatory PAMs or enabling the rapid, orientation-controlled post-insertion of targeting ligands onto liposomes and EVs, DPL overcomes the steric and chemical limitations of traditional covalent conjugation. By leveraging microfluidic mixing and rationally designed hydrophilic spacers, researchers can achieve highly reproducible, self-validating functionalization of nanocarriers.

References

  • Source: nii.ac.
  • Source: nih.
  • Source: nih.
  • Source: core.ac.
  • Source: pnas.

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Safety, Handling, and Disposal of Dipalmitoyllysine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Dipalmitoyllysine (N,N'-dipalmitoyl-L-lysine, CAS: 20257-67-4) is a critical synthetic lipidic amino acid derivative utilized exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Dipalmitoyllysine (N,N'-dipalmitoyl-L-lysine, CAS: 20257-67-4) is a critical synthetic lipidic amino acid derivative utilized extensively in advanced drug delivery systems. It serves as a hydrophobic anchor in to control nanoparticle shape and size, and acts as a complexing agent in for the delivery of polycationic therapeutics.

While biologically benign in its formulated state, the raw active pharmaceutical ingredient (API) presents unique handling challenges. Its extreme hydrophobicity, low bulk density, and tendency to accumulate static charge require precise operational and safety protocols to prevent aerosolization, ensure accurate formulation, and mitigate exposure to the toxic organic solvents required for its reconstitution.

Physicochemical Risk Assessment

To design an effective safety protocol, we must first understand the physical causality behind the chemical's behavior. Dipalmitoyllysine consists of a lysine backbone conjugated to two 16-carbon (palmitoyl) acyl chains.

PropertyOperational ImplicationHazard Mitigation
High Hydrophobicity Insoluble in water; requires organic solvents (e.g., Chloroform, Methanol, DMSO) for primary solubilization.Solvent-specific PPE is required; handling must occur in a chemical fume hood.
Low Bulk Density & Static Charge Powder is highly prone to electrostatic repulsion ("fly-away" effect) upon opening the vial, leading to inaccurate weighing and inhalation risks.Use anti-static ionizers, static-free spatulas, and enclosed draft shields.
High Phase Transition Temp ( Tm​ ) The saturated C16 chains require thermal energy (typically >40°C) to transition from gel to liquid-crystalline phase for complete micellization.Thermal protection during sonication/heating; visual validation of clarity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly static lipid powders in conjunction with volatile organic solvents. The following matrix explains the causality behind each required piece of equipment.

PPE CategorySpecificationCausality & Scientific Rationale
Eye Protection Snug-fitting chemical splash goggles.Standard safety glasses leave gaps. If static charge causes the fine lipid powder to aerosolize, it can bypass standard glasses and cause severe mechanical eye irritation.
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile.Dipalmitoyllysine itself does not penetrate the skin easily, but the solvents used to dissolve it (like chloroform) will rapidly degrade standard nitrile. Double gloving provides a safe window to remove the outer glove upon accidental solvent splash.
Body Protection Anti-static, flame-resistant laboratory coat with knit cuffs.Synthetic clothing generates static electricity, which attracts the lipid powder to the researcher's sleeves. Anti-static coats prevent contamination and powder loss.
Respiratory N95 or P100 Particulate Respirator (if handled outside a containment hood).Due to its low density, the powder acts as an inhalation hazard. Note: All handling should ideally be restricted to a certified chemical fume hood, negating the need for a respirator.

Operational Workflow: Handling & Solubilization

To build a trustworthy and reproducible formulation, your handling protocol must be a self-validating system . The following step-by-step methodology ensures both safety and chemical integrity when incorporating Dipalmitoyllysine into [1] or liposomes.

Step-by-Step Methodology
  • Environmental De-statification:

    • Action: Turn on the chemical fume hood and place an anti-static ionizer bar or zero-stat gun near the analytical balance.

    • Causality: Neutralizing the ambient static field prevents the powder from leaping out of the vial, ensuring gravimetric accuracy and preventing environmental contamination.

  • Gravimetric Transfer:

    • Action: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of Dipalmitoyllysine into a pre-weighed, amber glass vial.

    • Validation Check: The balance reading must stabilize within 5 seconds. Continuous drifting indicates residual static charge or drafts.

  • Primary Solubilization:

    • Action: Add the required volume of organic solvent (e.g., a 2:1 ratio of Chloroform:Methanol). Cap the vial immediately with a PTFE-lined cap to prevent solvent evaporation.

  • Thermal Treatment & Sonication:

    • Action: Place the vial in a heated ultrasonic bath set to 50°C (above the lipid's phase transition temperature). Sonicate for 5–10 minutes.

    • Causality: The thermal energy melts the tightly packed palmitoyl chains, while sonication provides the mechanical shear required to disperse the lipid molecules into the solvent uniformly.

  • Self-Validating Clarity Check (Critical Step):

    • Action: Hold the vial against a light source.

    • Validation Check: The solution must be optically clear . If any turbidity, cloudiness, or particulate matter remains, the micellization/solubilization is incomplete. Do not proceed to downstream applications until optical clarity is achieved (add more solvent or increase sonication time).

Workflow N1 1. PPE & Environment Setup (Fume Hood, Anti-Static Grid) N2 2. Powder Weighing (Anti-Static Spatula) N1->N2 Validate Airflow N3 3. Primary Solubilization (CHCl3/MeOH or DMSO) N2->N3 Transfer to Glass Vial N4 4. Thermal/Sonication Treatment (> Phase Transition Temp) N3->N4 Vortex Mix N5 5. Visual Validation (Optically Clear Solution) N4->N5 Inspect Clarity N6 6. Storage / Downstream Use (Argon Purged, -20°C) N5->N6 Pass/Fail Check

Operational workflow for the safe handling and solubilization of Dipalmitoyllysine powder.

Spill Response & Waste Disposal Plan

Because Dipalmitoyllysine is handled in both dry powder and organic solvent states, the spill response plan must dynamically adapt to the physical state of the spill.

Spill Response Methodology
  • For Dry Powder Spills:

    • Do NOT sweep or brush. Mechanical sweeping will aerosolize the fine lipid powder, creating an immediate inhalation hazard.

    • Dampen a highly absorbent cleanroom wipe with 70% Isopropanol or Ethanol.

    • Gently lay the wet wipe over the powder to trap it, then wipe inward toward the center of the spill.

    • Place the contaminated wipe into a designated solid hazardous waste bag.

  • For Solubilized Spills (Lipid + Organic Solvent):

    • Immediately lower the fume hood sash to maximize exhaust velocity and protect against solvent vapors.

    • Apply activated carbon-based chemical absorbent pads directly over the liquid.

    • Once absorbed, use chemically resistant tongs to transfer the pads to a sealed, solvent-rated hazardous waste container.

Waste Disposal Protocol

Dipalmitoyllysine waste must never be disposed of in standard aqueous drains.

  • Solid Waste: Vials, pipette tips, and wipes contaminated with the powder must be treated as "Hazardous Bio-Lipid Solid Waste" and incinerated by an approved environmental health and safety (EHS) contractor.

  • Liquid Waste: Solvent-lipid mixtures must be collected in clearly labeled, halogenated (if using chloroform) or non-halogenated organic waste carboys. Ensure the carboy is kept in secondary containment.

Spill S1 Spill Detected S2 Powder Spill (Dipalmitoyllysine) S1->S2 S3 Solvent Spill (Lipid in Organic Solvent) S1->S3 S4 Wet Wipe Technique (Avoid Aerosolization) S2->S4 S5 Chemical Absorbent Pads (Solvent Rated) S3->S5 S6 Hazardous Waste Disposal Container S4->S6 S5->S6

Decision tree for Dipalmitoyllysine spill response and hazardous waste disposal.

References

  • Title: Peptide Amphiphile Micelle Vaccine Size and Charge Influence the Host Antibody Response Source: ResearchGate URL: [Link]

  • Title: HYDROPHOBIC ION-PAIRED DRUG DELIVERY SYSTEM: A REVIEW Source: ResearchGate URL: [Link]

  • Title: Vasoactive intestinal peptide amphiphile micelle material properties influence their cell association and internalization Source: RSC Publishing URL: [Link]

Sources

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